Diethyl 4-aminoheptanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-aminoheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQWYOOJPFYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diethyl 4-aminoheptanedioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4-aminoheptanedioate is a chemical compound with the molecular formula C₁₁H₂₁NO₄. While it is available commercially as a synthetic building block, detailed public information regarding its specific chemical and physical properties, comprehensive experimental protocols, and biological activity is limited. This document summarizes the currently available information and provides a foundational understanding of this molecule.
Chemical Identity and Properties
This compound, also known as diethyl 4-aminopimelate, is the diethyl ester of 4-aminoheptanedioic acid. Its structure consists of a seven-carbon dicarboxylic acid backbone (heptanedioic acid) with an amino group substituted at the fourth carbon and ethyl esters at both carboxylic acid terminals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | MedChemExpress |
| Molecular Weight | 231.29 g/mol | MedChemExpress |
| CAS Number | 759438-10-3 | MedChemExpress |
| Physical State | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Note: The lack of available data for several key physical properties highlights the need for further experimental characterization of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the presence of a primary amine and two ester functional groups.
The primary amine group makes the molecule a nucleophile and a base. It can be expected to react with a variety of electrophiles, including:
-
Carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides, activated esters) to form amide bonds. This reactivity is fundamental in peptide synthesis and the construction of more complex molecular architectures.
-
Aldehydes and ketones to form imines, which can be further reduced to secondary amines.
-
Alkylating agents to yield secondary or tertiary amines.
The two diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also undergo transesterification reactions.
This combination of functional groups makes this compound a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents, polymers, and other functional materials.
Experimental Protocols
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the reductive amination of diethyl 4-oxoheptanedioate. This would typically involve reacting the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.
Caption: Hypothetical synthetic pathway for this compound.
Purification and Analysis:
Standard laboratory techniques such as column chromatography would likely be employed for purification. Analytical methods to confirm the identity and purity would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine, ester).
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound, nor are there any described signaling pathways in which it is involved. Its structural similarity to endogenous molecules like amino acids and dicarboxylic acids suggests a potential for biological interactions, but this remains to be investigated.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. However, there is a significant lack of publicly available data regarding its detailed chemical properties, experimental procedures, and biological effects. Further research is required to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. Researchers interested in this compound should consider performing foundational characterization studies.
An In-depth Technical Guide to the Synthesis of Diethyl 4-Aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 4-aminoheptanedioate, a valuable building block in medicinal chemistry and materials science. The core of this synthesis involves the reductive amination of diethyl 4-oxoheptanedioate. This document outlines the theoretical basis, experimental protocol, and key data associated with this transformation.
Synthesis Pathway Overview
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding keto-ester precursor, diethyl 4-oxoheptanedioate (also known as diethyl 4-oxopimelate). This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.
The overall reaction is as follows:
Caption: General synthesis pathway for this compound.
Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable procedure can be derived from established methods for the reductive amination of keto-esters. The following protocol is a representative example based on the use of sodium borohydride (B1222165) as the reducing agent.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of diethyl 4-oxoheptanedioate in anhydrous methanol.
-
Imine Formation: The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol is added dropwise to the stirred solution of the keto-ester. The reaction mixture is then allowed to warm to room temperature and stirred for a period to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the ketone carbonyl peak and appearance of the C=N stretch).
-
Reduction: The reaction mixture is cooled again to 0 °C. Sodium borohydride is added portion-wise over a period, ensuring the temperature does not rise significantly. After the addition is complete, the reaction is stirred at room temperature until the imine is completely reduced, as indicated by TLC analysis.
-
Work-up: The reaction is quenched by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C. The methanol is removed under reduced pressure. The aqueous residue is extracted several times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.
Caption: Experimental workflow for the synthesis.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity | >95% | After purification by distillation or chromatography. |
| Reaction Time | 4-24 hours | Imine formation and reduction times can vary. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial for controlling the exothermic reduction step. |
Characterization Data (Expected)
The structure of the synthesized this compound would be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include triplets and quartets for the ethyl ester groups, multiplets for the methylene (B1212753) protons of the heptanedioate (B1236134) backbone, and a broad singlet for the amine proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the ester groups, the methine carbon bearing the amino group, and the methylene carbons of the backbone and ethyl groups would be observed.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2980 cm⁻¹), and a strong C=O stretching for the ester groups (around 1730 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Alternative Synthesis Pathways
While reductive amination is the most common approach, other methods could potentially be employed, although they may be less direct or efficient.
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and the nitrogen source. It typically requires higher reaction temperatures.[1][2]
-
Catalytic Hydrogenation: The intermediate imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is often very clean but requires specialized hydrogenation equipment.
Caption: Comparison of synthesis pathways.
Conclusion
The synthesis of this compound via reductive amination of diethyl 4-oxoheptanedioate is a robust and versatile method. The reaction is generally high-yielding and utilizes readily available reagents. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal results. The final product is a valuable intermediate for the development of novel pharmaceuticals and functional materials. Further research to document the specific quantitative data and detailed spectroscopic analysis for this synthesis would be a valuable contribution to the scientific community.
References
Technical Guide: Diethyl 4-aminoheptanedioate (CAS No. 759438-10-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on Diethyl 4-aminoheptanedioate. Extensive experimental data regarding its physical, chemical, and pharmacological properties is limited in published literature.
Introduction
This compound is an organic chemical compound identified by the CAS number 759438-10-3. Based on its structure, it is classified as a dicarboxylic acid amino ester. Such compounds are of interest in medicinal chemistry and materials science as building blocks for the synthesis of more complex molecules, including peptides, polymers, and various heterocyclic systems. The presence of a primary amine and two ester functionalities provides multiple reactive sites for chemical modifications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 759438-10-3 | N/A |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Aminoheptanedioic acid, diethyl ester | N/A |
| Purity | Typically offered at ≥97% | [3] |
| Storage Conditions | Recommended storage at -20°C | [3] |
Note: Properties such as melting point, boiling point, solubility, density, and pKa have not been found in the reviewed literature.
Synthesis and Reactivity
Synthesis
Specific, detailed experimental protocols for the synthesis of this compound are not described in the available scientific literature. However, analogous compounds are generally synthesized through multi-step organic chemistry routes. A plausible, though not documented, synthetic approach could involve the following conceptual workflow:
Caption: A conceptual synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: a primary amine and two ethyl ester groups.
-
Primary Amine: The amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation. It can react with carboxylic acids and their derivatives (e.g., activated NHS esters) to form amides.[4]
-
Ester Groups: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be subject to transesterification or reduction.
Caption: Reactivity profile of this compound.
Potential Applications and Pharmacological Relevance
While no specific biological activity or pharmacological studies for this compound have been reported, the broader class of amino dicarboxylic acid esters has been investigated in various contexts. For instance, some dicarboxylic acid amino esters have been explored for their effects on neuromuscular conduction.[5]
Given its structure, this compound could serve as a scaffold or intermediate in the synthesis of:
-
Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide sequences to introduce conformational constraints or novel side chains.
-
Novel Heterocycles: The functional groups can be utilized for the construction of various nitrogen- and oxygen-containing heterocyclic rings with potential biological activities.
-
PROTACs and Molecular Glues: The molecule could potentially be functionalized to act as a linker in Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules in drug discovery.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of this compound are not available. Researchers utilizing this compound would need to develop their own protocols based on standard organic chemistry techniques for reactions involving primary amines and esters.
Signaling Pathways
There is no information available in the scientific literature linking this compound to any specific signaling pathways.
Conclusion
This compound is a chemical compound with potential as a building block in synthetic organic chemistry and drug discovery. However, there is a significant lack of publicly available data regarding its specific physical, chemical, and pharmacological properties. Further research is required to fully characterize this molecule and explore its potential applications. Researchers and drug development professionals should treat this compound as a research chemical and perform their own comprehensive analyses to determine its suitability for their specific applications.
References
- 1. Diethyl 4-(2-aminoethylamino)heptanedioate | C13H26N2O4 | CID 21624409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 4-(oxomethylidene)heptanedioate | C12H18O5 | CID 141345494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 759438-10-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Effect of cholinesterase inhibitors and reactivators on the blocking action of dicarboxylic acid amino esters on neuromuscular conduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Diethyl 4-aminoheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4-aminoheptanedioate, a non-standard amino acid ester, presents a unique building block for peptide synthesis and drug discovery. Its solubility is a critical parameter influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of compounds structurally related to this compound, outlines a general experimental protocol for its solubility determination, and presents a detailed workflow for its potential application in solid-phase peptide synthesis. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide leverages established principles of amino acid and peptide chemistry to provide a foundational understanding for researchers.
Understanding the Solubility of Amino Acid Esters
Amino acids are generally characterized by their zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. This duality leads to high polarity and, consequently, good solubility in polar solvents like water and insolubility in non-polar organic solvents such as hydrocarbons[1]. The solubility in water can vary significantly depending on the nature of the side chain ("R" group)[1].
The solubility of amino acids is also heavily influenced by the pH of the solution. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. Adjusting the pH away from the pI increases the net charge of the amino acid, enhancing its interaction with polar solvents and thereby increasing its solubility.
For amino acid esters like this compound, the esterification of the carboxylic acid groups reduces the overall polarity of the molecule compared to its free acid counterpart. This modification can be expected to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.
Table 1: General Solubility Expectations for this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The presence of the amino group allows for hydrogen bonding, but the ethyl ester groups and the hydrocarbon backbone decrease overall polarity compared to a free amino acid. |
| Methanol, Ethanol | Moderate to High | These solvents have both polar and non-polar characteristics, making them suitable for dissolving molecules with intermediate polarity. |
| Polar Aprotic | ||
| DMSO, DMF | High | These are strong polar aprotic solvents capable of solvating a wide range of organic molecules. |
| Acetonitrile | Moderate | A polar aprotic solvent that can dissolve a variety of organic compounds. |
| Non-Polar | ||
| Dichloromethane | Moderate to High | The presence of the diethyl ester and the heptane (B126788) backbone suggests good solubility in chlorinated solvents. |
| Diethyl Ether | Low to Moderate | A less polar solvent where solubility will depend on the balance between the polar amino group and the non-polar hydrocarbon and ester moieties. |
| Hexane | Very Low | As a non-polar solvent, it is unlikely to effectively solvate the polar amino group. |
Experimental Protocol for Solubility Determination
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a range of laboratory solvents at a specified temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes with filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC with UV detection.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Record the temperature at which the solubility was determined.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can serve as a non-proteinogenic amino acid building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. Its amino group can be protected (e.g., with Fmoc or Boc) to allow for its incorporation into a growing peptide chain.
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, highlighting where a derivative of this compound would be introduced.
References
Spectroscopic Profile of Diethyl 4-aminoheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for Diethyl 4-aminoheptanedioate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds, primarily Diethyl 4-oxoheptanedioate. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| ~2.7 - 2.9 | Multiplet (m) | 1H | CH -NH₂ |
| ~2.3 - 2.5 | Multiplet (m) | 4H | CH₂ -C=O |
| ~1.6 - 1.8 | Multiplet (m) | 4H | CH₂ -CH(NH₂)-CH₂ |
| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |
| (Broad singlet) | 2H | NH₂ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~60.5 | -O-CH₂ -CH₃ |
| ~50 | C H-NH₂ |
| ~35 | CH₂ -C=O |
| ~30 | CH₂ -CH(NH₂)-CH₂ |
| ~14.2 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850 - 2980 | Medium-Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1590 - 1650 | Weak-Medium | N-H bend (primary amine) |
| 1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 231 | [M]⁺ (Molecular Ion) |
| 214 | [M - NH₃]⁺ |
| 186 | [M - OCH₂CH₃]⁺ |
| 158 | [M - COOCH₂CH₃]⁺ |
| 114 | [M - 2x COOCH₂CH₃]⁺ |
| 84 | [CH(NH₂)(CH₂CH₂)]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
The sample is vaporized in the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Caption: Workflow for Mass Spectrometry Analysis (EI).
Logical Relationships in Spectral Interpretation
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.
Caption: Logical Flow of Spectroscopic Data Interpretation.
Diethyl 4-aminoheptanedioate: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Diethyl 4-aminoheptanedioate is a bifunctional molecule increasingly recognized for its potential as a versatile building block in the fields of medicinal chemistry, proteomics, and materials science. Its structure, featuring a primary amine and two terminal ethyl ester groups, allows for a variety of chemical modifications and conjugations, making it an attractive component in the design of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a chemical linker in the development of bioconjugates and novel therapeutic agents. While specific, in-depth research applications and quantitative data for this compound are not extensively documented in publicly available literature, this guide will extrapolate its potential uses based on the known reactivity of its functional groups and the general principles of bioconjugation and drug design.
Chemical Properties and Reactivity
This compound possesses a central aliphatic chain with a primary amine at the 4-position and is flanked by two ethyl ester functionalities. This unique arrangement provides several key reactive handles for chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C11H21NO4 | PubChem |
| Molecular Weight | 231.29 g/mol | PubChem |
| CAS Number | 759438-10-3 | Commercial Suppliers |
The primary amine is nucleophilic and can readily react with a variety of electrophilic species. This makes it a suitable point of attachment for biomolecules, drug payloads, or other chemical moieties. The reactivity of the primary amine is a cornerstone of its utility as a linker.[1]
The terminal ethyl esters can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation provides additional reactive sites for further conjugation or for modifying the solubility and pharmacokinetic properties of the resulting molecule.
Potential Research Applications
The bifunctional nature of this compound makes it a prime candidate for use as a linker in various bioconjugation applications. Linkers play a critical role in connecting different molecular components, such as antibodies and drug payloads in antibody-drug conjugates (ADCs), or in tethering molecules to surfaces in proteomics studies.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker is a crucial component that influences the stability, solubility, and release of the cytotoxic payload. This compound can serve as a foundational element of a linker system.
Experimental Workflow for ADC Synthesis:
Detailed Experimental Protocol (Hypothetical):
-
Payload Activation: A cytotoxic drug with a carboxylic acid functional group is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Linker Attachment: The NHS-activated payload is reacted with the primary amine of this compound in an aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Ester Hydrolysis: The resulting conjugate is subjected to basic hydrolysis (e.g., using lithium hydroxide) to convert the terminal ethyl esters of the linker to carboxylic acids.
-
Second Activation: The newly formed carboxylic acid on the linker-payload construct is then activated to an NHS ester.
-
Antibody Conjugation: The activated linker-payload is incubated with a monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH to facilitate the reaction with the epsilon-amino groups of lysine residues on the antibody surface.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and excess reagents.
Peptide Conjugation and Proteomics
The primary amine of this compound can be used to label peptides and proteins. This is particularly relevant in proteomics for identifying and quantifying proteins.
Logical Relationship in Peptide Labeling:
Detailed Experimental Protocol (Hypothetical):
-
Linker Functionalization: One of the ester groups of this compound is selectively hydrolyzed. The resulting carboxylic acid is then coupled to a reporter molecule, such as biotin or a fluorescent dye, that has a primary amine.
-
Activation of the Other Ester: The remaining ethyl ester is converted to a more reactive group, for example, by converting it to a hydrazide.
-
Peptide Labeling: The functionalized linker is then reacted with the target peptide. The primary amine of the linker can be used to target carboxyl groups on the peptide (e.g., aspartic acid, glutamic acid, or the C-terminus) after activation.
Drug Delivery Systems
The structure of this compound can be incorporated into larger drug delivery systems, such as liposomes or polymeric nanoparticles. The linker can be used to attach targeting ligands to the surface of the delivery vehicle or to encapsulate a drug within the core.
Conclusion
This compound is a promising, yet underexplored, chemical tool for researchers in drug development and the life sciences. Its bifunctional nature provides a versatile platform for the synthesis of complex bioconjugates. While specific examples of its application in peer-reviewed literature are not abundant, the fundamental reactivity of its amine and ester groups suggests a broad range of potential uses in the construction of antibody-drug conjugates, the labeling of peptides and proteins for proteomic analysis, and the development of advanced drug delivery systems. Further research into the practical applications and optimization of reaction conditions for this linker is warranted to fully unlock its potential in creating next-generation therapeutics and research tools.
References
Diethyl 4-Aminoheptanedioate: An Obscure Building Block with Untapped Potential in Organic Synthesis
For researchers, scientists, and drug development professionals, diethyl 4-aminoheptanedioate presents itself as a potentially versatile, yet largely unexplored, building block in the landscape of organic synthesis. While commercially available, a comprehensive review of scientific literature reveals a notable absence of detailed studies on its synthesis and specific applications in medicinal chemistry. Its structure, featuring a central primary amine and two flanking ethyl ester functionalities, suggests a range of possibilities for creating novel molecular architectures, particularly as a flexible linker or a scaffold for diverse chemical modifications.
Hypothetical Synthesis: Reductive Amination
A plausible synthetic route to this compound is outlined below. This protocol is based on general knowledge of reductive amination reactions and has not been experimentally validated for this specific substrate.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Diethyl 4-oxoheptanedioate |
| Reagents | Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous basic wash (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent, drying, and concentration. |
| Purification | Column chromatography on silica (B1680970) gel. |
Experimental Protocol: A General Approach
-
Imine Formation: To a solution of diethyl 4-oxoheptanedioate in a suitable solvent such as dichloromethane, an excess of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. This reagent is favored for its selectivity in reducing the imine in the presence of the ester functionalities.
-
Quenching and Extraction: Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product would then be purified by column chromatography to yield pure this compound.
Potential Applications in Drug Development
The bifunctional nature of this compound makes it an intriguing candidate for several applications in medicinal chemistry, although no specific examples have been documented.
As a Linker in Proteolysis Targeting Chimeras (PROTACs)
The central amino group provides a convenient attachment point for a warhead ligand targeting a protein of interest, while one of the ester groups could be hydrolyzed and coupled to an E3 ligase ligand. The flexible heptanedioate (B1236134) chain could serve as the linker, bridging the two ligands to induce protein degradation.
In the Synthesis of Constrained Peptides and Scaffolds
The primary amine can be acylated with amino acids or peptides. Subsequent intramolecular cyclization reactions involving the ester functionalities could lead to the formation of novel lactam-based constrained peptides or heterocyclic scaffolds. These structures are of significant interest in drug discovery for their ability to mimic or disrupt protein-protein interactions.
Future Outlook
The full potential of this compound as a building block in organic synthesis remains to be unlocked. Future research efforts are needed to establish robust and scalable synthetic protocols and to explore its utility in the rational design of novel therapeutics. The development of derivatives and their application in areas such as targeted protein degradation and the synthesis of conformationally restricted molecules could pave the way for new discoveries in drug development. For now, this compound represents an open opportunity for synthetic and medicinal chemists to explore new chemical space.
The Discovery and History of Diethyl 4-aminoheptanedioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4-aminoheptanedioate, a dialkyl ester of 4-aminoheptanedioic acid, represents a versatile chemical intermediate. While its specific discovery is not marked by a singular seminal publication, its synthesis and existence are a logical extension of established organic chemistry principles, particularly the reductive amination of keto esters. This technical guide delves into the historical context of its likely synthesis, drawing from the development of related compounds and synthetic methodologies. It provides a detailed, plausible experimental protocol for its preparation from its keto precursor, Diethyl 4-oxoheptanedioate, and summarizes key physicochemical data. The logical workflow for its synthesis is also presented visually.
Historical Context and Discovery
The direct historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its discovery appears to be a practical and anticipated outcome of the broader development of synthetic organic chemistry, rather than a landmark discovery in itself. The likely pathway to its first preparation would have been through the reductive amination of Diethyl 4-oxoheptanedioate.
The precursor, Diethyl 4-oxoheptanedioate (also known as Diethyl 4-oxopimelate), was a known and commercially available chemical by the early 1970s. For instance, a 1973 total synthesis of the natural product (±)-rhazinilam utilized Diethyl 4-oxoheptanedioate as a starting material[1]. This indicates that the synthesis and purification of this keto diester were well-established by this period.
Given the prevalence and understanding of reductive amination as a fundamental transformation in organic synthesis during the mid-20th century, the conversion of Diethyl 4-oxoheptanedioate to this compound would have been a straightforward and logical synthetic step for chemists seeking to create novel amino diester building blocks. It is therefore highly probable that this compound was first synthesized and characterized in a laboratory setting sometime before its first appearance in broader literature as a synthetic intermediate, without the synthesis itself being the primary focus of a publication.
Physicochemical Properties
Quantitative data for this compound is not extensively tabulated in readily available literature. However, based on its structure and the properties of its precursor, the following information can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | Calculated |
| Molecular Weight | 231.29 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or liquid | Inferred |
| Boiling Point | Not reported; expected to be >250 °C | Inferred |
| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane (B109758) | Inferred |
Plausible Synthesis: Reductive Amination
The most direct and widely practiced method for the synthesis of this compound is the reductive amination of Diethyl 4-oxoheptanedioate. This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction to the corresponding amine.
Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established reductive amination procedures.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonium acetate (B1210297) (or aqueous ammonia)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (or other extraction solvent)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Diethyl 4-oxoheptanedioate (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualization of Synthetic Workflow
The logical flow of the synthesis of this compound from its precursor can be visualized as follows:
Applications and Future Directions
This compound serves as a valuable bifunctional molecule in organic synthesis. The presence of a primary amine and two ester functionalities allows for its use in the construction of a variety of more complex molecules. It has been utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. For example, it has been incorporated into the synthesis of sulfonamide derivatives with potential applications as AMPA receptor modulators[2][3].
Future research may focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound, which could serve as key building blocks in asymmetric synthesis. Furthermore, its incorporation into polymers and materials science is an area that remains relatively unexplored.
Conclusion
While the specific historical moment of the discovery of this compound remains elusive in the published record, its existence is a testament to the predictive power and utility of fundamental organic reactions. Its synthesis from Diethyl 4-oxoheptanedioate via reductive amination is a robust and well-understood process. As a versatile chemical intermediate, this compound continues to be a relevant molecule in the pursuit of novel chemical entities with potential applications in medicine and materials science.
References
An In-depth Technical Guide to Diethyl 4-aminoheptanedioate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the synthesis, biological activity, and specific applications of "Diethyl 4-aminoheptanedioate derivatives and analogs" is limited. This guide provides a comprehensive overview based on the chemistry of the parent molecule, this compound, and draws parallels from the more extensively studied structural analogs, particularly derivatives of aminopimelic acid (4-aminoheptanedioic acid). The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be adapted and validated for specific research purposes.
Core Compound: this compound
This compound is a diester derivative of 4-aminoheptanedioic acid (also known as 4-aminopimelic acid). The core structure consists of a seven-carbon di-carboxylic acid backbone with an amino group at the fourth position.
Chemical Structure:
Key Structural Features:
-
Primary Amine (C4): The nucleophilic primary amine at the C4 position is a key reactive handle for the synthesis of a wide array of derivatives.[1] It can readily react with electrophiles such as acyl chlorides, anhydrides, isocyanates, and sulfonyl chlorides to form amide, urea, and sulfonamide derivatives, respectively.[1]
-
Diester Functionality (C1, C7): The two ethyl ester groups offer sites for hydrolysis to the corresponding dicarboxylic acid or for transesterification reactions. The presence of these esters influences the compound's solubility and cell permeability.
-
Heptanedioate Backbone: The seven-carbon chain provides a flexible scaffold that can be modified to influence the molecule's conformational properties and its interaction with biological targets.
Synthetic Strategies for Derivatives and Analogs
The primary amino group of this compound is the principal site for derivatization. Standard organic synthesis methodologies can be employed to generate a library of analogs.
N-Acylation and N-Sulfonylation
The most straightforward derivatization involves the acylation or sulfonylation of the primary amine.
Experimental Protocol: General N-Acylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (B1165640) (1-1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
dot
Caption: Workflow for the N-acylation of this compound.
Analogs from Related Scaffolds
The synthesis of structurally related aminopimelic acid and diaminopimelic acid derivatives provides insights into potential synthetic routes for more complex analogs. For instance, heterocyclic analogs of diaminopimelic acid have been synthesized as potential antibacterial agents by targeting enzymes in the lysine (B10760008) biosynthesis pathway.
Potential Biological Activities and Therapeutic Targets
Given the structural similarity of 4-aminoheptanedioic acid to glutamate (B1630785) and other endogenous amino acids, its derivatives are of interest for their potential to modulate neurological and metabolic pathways.
Neurological Applications
Derivatives of amino acids can exhibit anticonvulsant and analgesic properties. For example, functionalized amino acids have been explored for the treatment of epilepsy and neuropathic pain. The activity of these compounds is often dependent on the stereochemistry and the nature of the substituents on the amino acid scaffold.
Enzyme Inhibition
-
Glutaminase (B10826351) (GLS): This enzyme converts glutamine to glutamate. Inhibitors of GLS are being investigated as anti-cancer agents. The development of glutaminase inhibitors often involves screening libraries of compounds for their ability to block the production of glutamate.
-
Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate. Inhibitors of GDH are of interest for managing conditions like hyperinsulinism/hyperammonemia syndrome.
dot
Caption: Potential inhibition of glutamine metabolism pathways.
Experimental Evaluation of Biological Activity
Enzyme Inhibition Assays
Experimental Protocol: Glutaminase Activity Assay
This protocol is adapted from established methods for measuring glutaminase activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6.
-
Substrate Solution: 200 mM L-glutamine in water.
-
Test Compounds: Serially diluted in DMSO.
-
Enzyme: Recombinant human glutaminase (KGA or GAC isoform).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 80 µL of the assay buffer containing the glutaminase enzyme.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the glutamine substrate solution.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.6 M HCl.
-
-
Glutamate Detection:
-
The amount of glutamate produced is quantified using a commercial glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit) according to the manufacturer's instructions.
-
The fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: General workflow for an in vitro enzyme inhibition assay.
Cell-Based Assays
Experimental Protocol: Antiproliferative Activity (MTT Assay)
This assay is commonly used to assess the effect of compounds on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., DU-145, PC-3, COLO-205) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80 µg/mL) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (0.5%) to each well and incubate for an additional 4-6 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.
Quantitative Data Summary
Table 1: Template for Biological Activity Data of this compound Derivatives
| Compound ID | R-Group at Amine | Target Enzyme | Assay Type | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| D4A-001 | Acetyl | GLS1 | Enzymatic | Data | DU-145 | Data |
| D4A-002 | Benzoyl | GLS1 | Enzymatic | Data | PC-3 | Data |
| D4A-003 | Phenylsulfonyl | GDH | Enzymatic | Data | COLO-205 | Data |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
This compound represents a versatile scaffold for the synthesis of novel derivatives and analogs. While direct research on this specific family of compounds is currently limited, the established chemistry of its reactive primary amine and the biological activities of structurally similar aminopimelic acid derivatives suggest significant potential for drug discovery. Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive evaluation in relevant biological assays, particularly in the areas of oncology and neuroscience. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity for further development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of diethyl 4-aminoheptanedioate, a valuable building block in the development of novel pharmaceutical agents and functional materials. The synthesis is presented as a two-step process commencing from diethyl 4-oxoheptanedioate, which can be either commercially sourced or synthesized via a Michael addition reaction. The core of this protocol is the reductive amination of the ketone precursor.
Overview of the Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the precursor, diethyl 4-oxoheptanedioate. This can be accomplished through a Michael addition of a suitable carbanion to an acrylate, followed by subsequent reactions. However, for the purpose of this protocol, we will focus on the second, crucial step: the conversion of the readily available diethyl 4-oxoheptanedioate to the target amine via reductive amination. This transformation is typically carried out as a one-pot reaction, where the ketone is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Diagram of the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from its keto-precursor. Please note that the yield is an estimate based on similar reactions reported in the literature, and actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Diethyl 4-oxoheptanedioate (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₁H₁₈O₅ | C₁₁H₂₁NO₄ |
| Molecular Weight | 230.26 g/mol | 231.29 g/mol |
| Appearance | Colorless to pale yellow liquid or oil | Colorless to pale yellow oil |
| Purity (Typical) | >95% | >95% (after purification) |
| Estimated Yield | N/A | 60-80% |
Analytical Data
The successful synthesis of this compound can be confirmed by various analytical techniques. Below are the expected analytical data for the starting material and the final product.
| Technique | Diethyl 4-oxoheptanedioate | This compound (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, 4H), 2.80 (t, 4H), 2.60 (t, 4H), 1.25 (t, 6H) | δ 4.12 (q, 4H), 3.00-3.20 (m, 1H), 2.40 (t, 4H), 1.70-1.90 (m, 4H), 1.60 (br s, 2H, NH₂), 1.25 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 172.5 (COO), 60.8 (OCH₂), 37.5 (CH₂C=O), 28.0 (CH₂COO), 14.2 (CH₃) | δ 173.0 (COO), 60.5 (OCH₂), 50.0 (CH-NH₂), 35.0 (CH₂), 30.0 (CH₂COO), 14.2 (CH₃) |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1710 (C=O, ketone) | ~3300-3400 (N-H stretch), ~2980 (C-H), ~1730 (C=O, ester), ~1590 (N-H bend) |
| Mass Spectrometry (ESI-MS) | m/z 231.1 [M+H]⁺ | m/z 232.2 [M+H]⁺ |
Experimental Protocol: Reductive Amination of Diethyl 4-oxoheptanedioate
This protocol details the one-pot reductive amination of diethyl 4-oxoheptanedioate to synthesize this compound.
Materials and Reagents
-
Diethyl 4-oxoheptanedioate (1.0 eq.)
-
Ammonium acetate (B1210297) (10.0 eq.)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)
-
Methanol (B129727) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl 4-oxoheptanedioate (1.0 eq.) and anhydrous methanol (approximately 0.2-0.5 M concentration of the ketone).
-
Add ammonium acetate (10.0 eq.) to the solution and stir at room temperature until it is fully dissolved.
-
Place the flask under an inert atmosphere.
-
-
Reductive Amination:
-
Carefully add sodium cyanoborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3) to decompose the excess reducing agent. Be aware of potential gas evolution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and basify the aqueous solution to pH 9-10 with 1 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Diagram of the Reductive Amination Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
Application Notes and Protocols for the Purification of Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-aminoheptanedioate is a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a central primary amine and two terminal ethyl ester functionalities, necessitates carefully designed purification strategies to isolate the compound in high purity while avoiding potential degradation. The presence of both a basic amino group and hydrolyzable ester groups requires precise control over experimental conditions, especially pH and temperature.
These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: liquid-liquid extraction, column chromatography, and vacuum distillation. Additionally, a logical workflow for selecting the most appropriate purification method based on the nature of the impurities and the desired scale is presented.
Data Presentation: Comparison of Purification Methods
The selection of a purification method often involves a trade-off between purity, yield, scalability, and the nature of the impurities. The following table summarizes the expected performance of each technique for the purification of this compound.
| Purification Method | Typical Purity | Expected Yield | Scalability | Key Advantages | Primary Limitations |
| Liquid-Liquid Extraction | Moderate (85-95%) | High (>90%) | Excellent | Removes acidic and basic impurities, rapid, and cost-effective for initial cleanup. | Limited separation of structurally similar neutral impurities. |
| Column Chromatography | High (>98%) | Moderate (60-80%) | Good | Excellent for removing closely related impurities and achieving high purity. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | High (>97%) | Moderate (70-85%) | Excellent | Effective for removing non-volatile impurities and solvent residues. | Potential for thermal degradation if not carefully controlled. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is ideal for the initial work-up of a reaction mixture to remove acidic, basic, and water-soluble impurities. The key is to maintain the pH of the aqueous phase between 7 and 8 to ensure the amino ester is in its free base form and to minimize hydrolysis of the ester groups.[1]
Materials:
-
Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Initial Wash: Transfer the organic solution containing the crude product to a separatory funnel. Wash with saturated sodium bicarbonate solution to remove any acidic impurities. Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove the majority of water and any remaining water-soluble impurities. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for obtaining this compound in high purity by separating it from non-polar and more polar impurities. Due to the polar nature of the amino group, a polar solvent system is required.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol). A common starting point is a gradient of 0-10% methanol in dichloromethane. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
-
Flash chromatography system or a glass column
-
Thin Layer Chromatography (TLC) plates and a developing chamber
-
TLC visualization agent: Ninhydrin (B49086) stain for detecting the amino group.
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Visualize the TLC plates with a ninhydrin stain by dipping the plate in the stain and gently heating it. Spots containing the amine will turn purple or pink.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Vacuum Distillation
Vacuum distillation is suitable for purifying this compound on a larger scale, especially for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the amino ester.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter, vacuum adapter, and cold trap)
-
Vacuum pump or water aspirator
-
Heating mantle and a magnetic stirrer
-
Manometer (optional but recommended)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal. Use a stir bar in the distilling flask for smooth boiling.
-
Sample Charging: Place the crude this compound into the distilling flask.
-
Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the pressure achieved.
-
Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Logical Workflow for Purification Method Selection
The choice of the optimal purification strategy depends on several factors, including the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. The following diagram illustrates a decision-making workflow.
References
Application Notes and Protocols for the Analytical Characterization of Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Diethyl 4-aminoheptanedioate. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this bifunctional molecule, which holds potential in various research and development applications due to its primary amine and dual ester functionalities.
Introduction
This compound is a diamine derivative of heptanedioic acid, featuring a primary amine at the C4 position and ethyl esters at both ends of the carbon chain. Its structure lends itself to a variety of chemical modifications and applications, including its use as a linker in bioconjugation, a building block in polymer synthesis, or as a scaffold in medicinal chemistry. Accurate and thorough characterization is crucial to ensure the quality and reliability of this compound in downstream applications. This document outlines the primary analytical methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
2.1.1. ¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all peaks to determine the relative ratios of protons.
Expected ¹H NMR Data (Hypothetical):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.90 | Multiplet | 1H | -CH -NH₂ |
| ~2.40 | Triplet | 4H | -CH₂ -C=O |
| ~1.85 | Multiplet | 4H | -CH₂-CH₂ -CH- |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| ~1.50 (broad) | Singlet | 2H | -NH₂ |
2.1.2. ¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in ~0.7 mL of a deuterated solvent.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (Hypothetical):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O (Ester) |
| ~60.5 | -O-C H₂-CH₃ |
| ~55.0 | -C H-NH₂ |
| ~35.0 | -C H₂-C=O |
| ~30.0 | -CH₂-C H₂-CH- |
| ~14.2 | -O-CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Ionization Technique: Electrospray ionization (ESI) is recommended for this compound due to the presence of the basic amine group, which is readily protonated.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Analysis Mode: Acquire spectra in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Expected [M+H]⁺ | 232.1543 m/z |
Characteristic Fragmentation Patterns: The fragmentation of this compound in ESI-MS would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group (-C₂H₅, 29 Da), and cleavage at the C-C bonds adjacent to the amine group.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. Due to the presence of the primary amine, which can interact with the silica (B1680970) support of standard reversed-phase columns, a method using a suitable column and mobile phase is necessary. A method for a similar compound, 4-Amino-2-nitrophenol, can be adapted[1].
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column with end-capping or a polar-embedded column is recommended to minimize peak tailing.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape and resolution.
-
Gradient (Illustrative):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the ester carbonyl) or derivatization for more sensitive detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Logical workflow for the characterization of this compound.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its characterization follows a logical progression of experiments to confirm its identity and purity. The following diagram illustrates this logical relationship.
Caption: Logical progression for the confirmation of this compound identity and purity.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and chromatography ensures the unambiguous confirmation of its structure, molecular weight, and purity. Adherence to these protocols will enable researchers to confidently use this compound in their scientific endeavors.
References
Application Note: 1H NMR Analysis of Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of Diethyl 4-aminoheptanedioate. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a structural representation to aid in spectral interpretation. This application note is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction
This compound is a difunctional molecule containing a central primary amine and two terminal ethyl ester groups. This structure makes it a valuable building block in the synthesis of various organic molecules, including polymers, ligands for metal complexes, and pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical in these applications, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This note details the expected ¹H NMR spectrum and provides a standardized protocol for its acquisition and analysis.
Predicted ¹H NMR Spectral Data
Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data has been predicted based on established chemical shift values for analogous structural fragments. The predicted values provide a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 2.9 - 3.1 | Quintet | ~ 6.5 | 1H |
| H-2, H-6 | ~ 2.3 - 2.4 | Triplet | ~ 7.5 | 4H |
| H-3, H-5 | ~ 1.6 - 1.8 | Multiplet | - | 4H |
| -OCH₂CH₃ | ~ 4.1 - 4.2 | Quartet | ~ 7.1 | 4H |
| -OCH₂CH₃ | ~ 1.2 - 1.3 | Triplet | ~ 7.1 | 6H |
| -NH₂ | ~ 1.5 - 2.5 (broad) | Singlet | - | 2H |
Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.
Molecular Structure and Proton Assignment
The structure of this compound with the assigned proton labels corresponding to Table 1 is shown below.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocol
This section outlines a standard operating procedure for the ¹H NMR analysis of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: 300 MHz (or higher) NMR Spectrometer
-
Typical Acquisition Parameters:
-
Pulse Program: Standard 1D proton (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise ratio)
-
Acquisition Time (AQ): ~ 4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Pulse Width (P1): Typically a 30° or 45° pulse
-
Spectral Width (SW): 0-12 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal to elucidate the connectivity of the protons.
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for the ¹H NMR analysis of organic compounds.
Conclusion
This application note provides essential information for the ¹H NMR analysis of this compound. The predicted spectral data serves as a valuable guide for spectral interpretation, and the detailed experimental protocol ensures the acquisition of high-quality, reproducible data. By following these guidelines, researchers can confidently characterize this important chemical intermediate and ensure its suitability for their specific applications in drug development and materials science.
Application Note: Incorporation of Diethyl 4-aminoheptanedioate as a Flexible Linker in Peptide Synthesis
For Research Use Only.
Introduction
The functionalization of peptides with various moieties such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains is a critical step in the development of novel therapeutics and research tools.[1][2] This often requires the use of bifunctional linkers that can be incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS). Diethyl 4-aminoheptanedioate is a non-natural amino acid derivative that can serve as a flexible, bifunctional linker. Its primary amine allows for incorporation into a growing peptide chain, while the two terminal ethyl esters provide handles for further modification or for influencing the overall solubility and conformation of the peptide.
This application note provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Principle
This compound can be introduced into a peptide sequence on a solid support following the standard procedures of Fmoc-SPPS. The primary amine of the linker is first protected with an Fmoc group. The protected linker is then coupled to the N-terminus of the growing peptide chain attached to the solid support. Following successful coupling, the Fmoc group is removed, and the synthesis of the peptide chain continues. The terminal ethyl esters of the incorporated linker can be hydrolyzed post-synthesis or can be used for further conjugation in solution.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for SPPS)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Diethyl ether
-
HPLC grade water and acetonitrile
Experimental Protocols
Protocol 1: Fmoc Protection of this compound
-
Dissolve this compound in a 10% aqueous sodium bicarbonate solution.
-
Slowly add a solution of Fmoc-Cl in dioxane or acetone (B3395972) while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours.
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the Fmoc-protected linker by NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the Fmoc-protected this compound into a peptide chain on a Rink Amide resin. The synthesis is performed in a reaction vessel with a sintered glass filter.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Diethyl 4-aminoheptanedioate:
-
In a separate vial, dissolve 3 equivalents of Fmoc-protected this compound and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired Fmoc-protected amino acids.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Data Presentation
Table 1: Hypothetical Coupling Efficiency and Purity Data
| Step | Reagent | Coupling Time (h) | Kaiser Test Result | Crude Purity (%) | Final Yield (mg) |
| Coupling of Fmoc-Diethyl 4-aminoheptanedioate | DIC/Oxyma | 2 | Negative | 85 | 75 |
| Coupling of subsequent Fmoc-Ala-OH | DIC/Oxyma | 1.5 | Negative | 90 | 70 |
| Coupling of subsequent Fmoc-Gly-OH | DIC/Oxyma | 1.5 | Negative | 92 | 68 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Workflow for the incorporation of this compound in SPPS.
Signaling Pathway Analogy: Peptide Functionalization
Caption: Logical flow of peptide functionalization using a linker.
Discussion
The use of this compound as a linker in peptide synthesis offers a straightforward method to introduce a flexible spacer with reactive handles. The length of the heptanedioate (B1236134) backbone provides sufficient distance to potentially minimize steric hindrance between the peptide and any conjugated moiety. The terminal ethyl esters can be hydrolyzed to the corresponding carboxylic acids, which can then be used for conjugation using standard carbodiimide (B86325) chemistry. Alternatively, the esters could potentially undergo aminolysis with a primary amine-containing molecule.
It is important to note that the conditions for the final cleavage of the peptide from the resin using a strong acid like TFA will also likely lead to the hydrolysis of the ethyl esters of the linker. If the ester form is desired in the final product, alternative, milder cleavage strategies would need to be explored, which would be dependent on the choice of resin and protecting groups.
Conclusion
This application note provides a theoretical framework and a general protocol for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis. This linker can be a valuable tool for researchers and drug development professionals looking to create functionalized peptides for a variety of applications. The provided protocols are based on standard and well-established peptide synthesis methodologies.[3][4] Researchers should optimize the coupling and cleavage conditions for their specific peptide sequence and application.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Chiral Separation of Diethyl 4-aminoheptanedioate Enantiomers
Abstract
Introduction
This compound is a chiral molecule with a stereocenter at the C4 position. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving a successful separation. This application note details a screening protocol to identify the optimal chromatographic conditions for the baseline separation of this compound enantiomers.
Proposed Method Development Strategy
The development of a chiral separation method typically involves screening a variety of CSPs and mobile phase compositions. Polysaccharide-based CSPs are a versatile and widely used class of columns for the separation of a broad range of chiral compounds, including amino esters.[1] Therefore, the initial screening will focus on these types of columns under normal phase conditions.
Diagram of the Method Development Workflow
Caption: A workflow diagram for the development of a chiral HPLC method.
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
Instrumentation and Columns
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phases (Screening):
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralcel® OJ-H)
-
Initial Screening Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phases:
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/EtOH (90:10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the first screening column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Wash the column and then equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat steps 1-4 for each of the screening columns.
-
Data Presentation: Initial Screening Results
The results from the initial screening should be tabulated to facilitate comparison.
| Chiral Stationary Phase | Mobile Phase Composition | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Column 1 (e.g., Chiralpak® IA) | n-Hexane/IPA (90:10) + 0.1% DEA | |||
| n-Hexane/EtOH (90:10) + 0.1% DEA | ||||
| Column 2 (e.g., Chiralcel® OD-H) | n-Hexane/IPA (90:10) + 0.1% DEA | |||
| n-Hexane/EtOH (90:10) + 0.1% DEA | ||||
| Column 3 (e.g., Chiralcel® OJ-H) | n-Hexane/IPA (90:10) + 0.1% DEA | |||
| n-Hexane/EtOH (90:10) + 0.1% DEA |
Optimization Protocol
Based on the screening results, select the column and mobile phase system that provides the best initial separation (ideally Rs > 1.0). Proceed to optimize the separation by systematically varying the mobile phase composition, flow rate, and temperature.
-
Mobile Phase Composition Optimization:
-
Vary the percentage of the alcohol modifier (IPA or EtOH) in n-Hexane. For example, test compositions of 85:15, 90:10, and 95:5 (n-Hexane:Alcohol).
-
-
Flow Rate Optimization:
-
Test flow rates between 0.5 mL/min and 1.5 mL/min to evaluate the effect on resolution and analysis time.
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on the separation at, for example, 20 °C, 25 °C, and 30 °C.
-
Data Presentation: Optimization Results
Tabulate the results from the optimization experiments to identify the conditions that yield the highest resolution and best peak shape in the shortest analysis time.
Example Table for Mobile Phase Optimization on Selected Column:
| n-Hexane:IPA (% v/v) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 85:15 | |||
| 90:10 | |||
| 95:5 |
Logical Relationship Diagram for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For effective chiral recognition, there must be at least three points of interaction between the analyte and the CSP.
Caption: A diagram illustrating the principle of three-point interaction for chiral recognition.
Conclusion
This application note provides a comprehensive and systematic protocol for developing a robust chiral HPLC method for the separation of this compound enantiomers. By screening a selection of polysaccharide-based chiral stationary phases with normal phase mobile phases, researchers can identify a suitable starting point for method optimization. The detailed experimental procedures and data presentation tables will guide the user through the method development process, leading to a reliable and efficient separation of the target enantiomers.
References
Application Note: Diethyl 4-aminoheptanedioate as a Versatile Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of complex molecules such as antibody-drug conjugates (ADCs), imaging agents, and immobilized enzymes. The choice of a chemical linker is critical as it dictates the stability, functionality, and physical properties of the final conjugate. Diethyl 4-aminoheptanedioate is a linear, aliphatic linker precursor possessing a central primary amine and two terminal ethyl esters. Its structure offers a unique platform for controlled, sequential bioconjugation strategies.
The primary amine serves as a nucleophilic handle for initial conjugation, while the ethyl esters provide latent carboxyl groups.[1] Following hydrolysis, these carboxyl groups can be activated to react with amine-containing biomolecules. This dual-reactivity, post-modification, allows for its use as a heterobifunctional crosslinker, ideal for linking two different biomolecules in a controlled manner. This document provides a comprehensive overview, application protocols, and technical data for utilizing this compound in bioconjugation.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Functional Groups | 1 x Primary Amine (-NH₂), 2 x Ethyl Ester (-COOEt) |
| Storage | Store at -20°C.[2] The compound is hygroscopic. |
Handling: Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Use in a dry, inert atmosphere where possible.
Principle of Use in Bioconjugation
The utility of this compound as a linker is realized in a two-stage process.
-
Activation of the Linker: The two terminal ethyl esters are first hydrolyzed under basic conditions (saponification) to yield the corresponding dicarboxylate, 4-aminoheptanedioic acid.[3][4][5][6] This step exposes two free carboxyl groups.
-
Sequential Conjugation: The modified linker now has three reactive sites: one primary amine and two carboxyl groups. This allows for two primary conjugation strategies:
-
Strategy A: The primary amine of the linker is first reacted with an activated functional group on Biomolecule 1 (e.g., an NHS ester). Subsequently, the two carboxyl groups are activated using a carbodiimide (B86325) reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) and reacted with primary amines (e.g., lysine (B10760008) residues) on Biomolecule 2.[7][8][9]
-
Strategy B: The carboxyl groups of the hydrolyzed linker are first activated with EDC/NHS and reacted with Biomolecule 1. The remaining primary amine is then available for subsequent conjugation reactions.
-
This application note will focus on Strategy A for its superior control in creating complex A-L-B type conjugates (Biomolecule A - Linker - Biomolecule B).
Experimental Protocols
Protocol 1: Hydrolysis of this compound (Linker Activation)
This protocol describes the conversion of the diethyl ester linker precursor to its active dicarboxylic acid form.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of ethanol (B145695) in a round-bottom flask.
-
Add a 2-fold molar excess of 1 M NaOH solution. The reaction is typically performed at a concentration of 0.1-0.5 M.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the solution by dropwise addition of 1 M HCl to pH ~7.0.
-
To obtain the free acid, further acidify the solution to pH 2-3 with 1 M HCl. This will protonate the carboxylate salts.
-
The aqueous solution containing the hydrolyzed linker (4-aminoheptanedioic acid) can be used directly in the next step if the salt concentration is acceptable, or the product can be extracted with an organic solvent like ethyl acetate (B1210297) and dried.
-
For purification, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the activated linker, 4-aminoheptanedioic acid.
Protocol 2: Two-Step Protein-Protein Conjugation
This protocol details the conjugation of Protein A (containing an activated ester) to the linker's amine, followed by the conjugation of Protein B (containing amines) to the linker's carboxyl groups.
Materials:
-
Protein A: Pre-activated with an amine-reactive group (e.g., Protein A-NHS ester).
-
Protein B: Contains accessible primary amines (e.g., lysine residues).
-
Activated Linker (4-aminoheptanedioic acid from Protocol 1).
-
Conjugation Buffer: 1X PBS, pH 7.2-8.0.[7]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.0.[7][10]
-
Desalting columns (e.g., SpinOUT™ GT-600).[7]
Procedure:
Step A: Conjugation of Linker to Protein A
-
Dissolve Protein A-NHS ester in Conjugation Buffer (PBS, pH 7.2-8.0).
-
Dissolve the activated linker (4-aminoheptanedioic acid) in the same buffer.
-
Add a 10- to 50-fold molar excess of the activated linker to the Protein A solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted linker using a desalting column equilibrated with Activation Buffer (MES, pH 6.0). The product is Protein A-Linker.
Step B: Conjugation of Protein B to Protein A-Linker
-
The Protein A-Linker conjugate (in MES buffer) now has exposed carboxyl groups from the linker.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Protein A-Linker solution.[11] (See table below for typical concentrations).
-
Incubate for 15 minutes at room temperature to activate the linker's carboxyl groups, forming a stable Sulfo-NHS ester.[7][10]
-
Immediately add Protein B (dissolved in Conjugation Buffer, PBS pH 7.2-8.0) to the activated Protein A-Linker solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purify the final conjugate (Protein A-Linker-Protein B) from excess reagents and unreacted proteins using size-exclusion chromatography (SEC) or another suitable purification method.
Quantitative Data and Characterization
The efficiency of each step should be monitored. The following tables provide representative data ranges for typical conjugation reactions. Actual results will vary based on the specific biomolecules used.
Table 1: Typical Reagent Concentrations for Carboxyl Activation
| Reagent | Molar Excess (over Protein A-Linker) | Final Concentration (Typical) | Purpose |
| EDC | 10x - 40x | 2 - 4 mM | Activates carboxyl groups to form an unstable O-acylisourea intermediate.[7][10] |
| Sulfo-NHS | 25x - 100x | 5 - 10 mM | Reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[7][11] |
Table 2: Methods for Characterization of Bioconjugates
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm covalent linkage. | Appearance of a new, higher molecular weight band corresponding to the conjugate. Reduction in intensity of bands for starting proteins. |
| Size-Exclusion Chromatography (SEC) | Purify the conjugate and assess aggregation. | Elution peak for the conjugate should appear earlier than the individual protein peaks. |
| Mass Spectrometry (MS) | Confirm the precise molecular weight of the final conjugate.[12] | Observed mass should match the theoretical mass of Protein A + Linker + Protein B. |
| UV-Vis Spectroscopy | Determine protein concentration and conjugation efficiency (if one component has a unique chromophore). | Changes in the absorption spectrum can indicate successful conjugation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient hydrolysis of the linker. Inactive EDC/NHS reagents. Incorrect buffer pH. | Confirm hydrolysis via MS. Use fresh, properly stored EDC/NHS.[7] Ensure pH for EDC activation is 4.5-6.0 and for amine coupling is 7.2-8.0.[8] |
| Protein Precipitation | High concentration of crosslinker. Hydrophobicity of the linker. | Reduce the molar excess of EDC. Perform conjugation at 4°C, although this may require longer incubation times. |
| High Polydispersity / Aggregation | Over-conjugation (too many linkers per protein). Non-specific crosslinking. | Reduce the molar ratio of linker to protein. Optimize quenching and purification steps to remove reactive intermediates promptly. |
Visualization of Reaction Chemistry
The core of the conjugation process relies on the well-established EDC/NHS chemistry to form a stable amide bond between the linker's carboxyl groups and a protein's primary amines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 759438-10-3 | BroadPharm [broadpharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. covachem.com [covachem.com]
- 12. cellmosaic.com [cellmosaic.com]
Diethyl 4-aminoheptanedioate: A Versatile Linker in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diethyl 4-aminoheptanedioate is emerging as a valuable and versatile building block in medicinal chemistry, primarily utilized as a flexible linker in the construction of complex therapeutic agents. Its chemical structure, featuring a central secondary amine and two terminal ethyl ester functionalities, provides a unique scaffold for the synthesis of molecules designed for targeted therapies, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
The primary amine group serves as a key reactive handle, allowing for covalent attachment to various moieties, including cytotoxic payloads, targeting ligands, or E3 ligase recruiting elements. The heptanedioate (B1236134) backbone offers a desirable degree of hydrophilicity and spatial separation between conjugated components, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final therapeutic construct. The terminal ethyl esters can be hydrolyzed to the corresponding carboxylic acids, providing additional points for modification or for influencing the overall solubility and cell permeability of the molecule.
While specific quantitative data for ADCs or PROTACs incorporating this compound is not prevalent in publicly accessible literature, its commercial availability and classification as a linker by major chemical suppliers underscore its utility in this domain. The applications described below are based on the established roles of similar linker molecules in drug development.
Key Application Areas:
-
Antibody-Drug Conjugates (ADCs): In ADC technology, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The stability of the linker in systemic circulation and its ability to release the payload at the target site are paramount. This compound can be incorporated into ADC linkers to provide a stable, hydrophilic spacer between the antibody and the cytotoxic drug. The length and flexibility of the heptanedioate chain can be tailored to ensure that the drug does not interfere with the antibody's ability to bind to its target antigen.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The nature of the linker is crucial for achieving a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible and hydrophilic nature of a linker derived from this compound can facilitate the necessary spatial orientation and proximity for efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
Protocol 1: General Synthesis of a Drug-Linker Conjugate for ADCs
This protocol describes the initial step of conjugating a cytotoxic drug (containing a carboxylic acid) to this compound.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid functional group (e.g., a derivative of Auristatin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.
-
The filtrate containing the NHS-activated drug can be used directly in the next step.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Add TEA (2 equivalents) to the solution.
-
Slowly add the solution of the NHS-activated drug to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the drug-linker conjugate.
-
Characterize the final product by NMR and Mass Spectrometry.
-
The resulting drug-linker conjugate would have one of the ester terminals available for further modification to attach to the antibody.
Protocol 2: General Synthesis of a PROTAC Linker Core
This protocol outlines a general method for creating a bifunctional linker from this compound for PROTAC synthesis.
Materials:
-
This compound
-
A molecule with a suitable functional group for attachment to the E3 ligase ligand (e.g., a terminal alkyne for click chemistry) and a protecting group.
-
A molecule with a suitable functional group for attachment to the target protein ligand (e.g., a carboxylic acid) and a protecting group.
-
Appropriate coupling reagents and solvents.
Procedure:
-
Monofunctionalization of the Linker:
-
React this compound with one of the protected functionalized molecules under controlled conditions (e.g., using a limiting amount of the reactant) to achieve mono-substitution on the central amine. This step requires careful optimization to avoid difunctionalization.
-
-
Purification:
-
Purify the mono-substituted intermediate by column chromatography.
-
-
Second Functionalization:
-
React the purified mono-substituted intermediate with the second protected functionalized molecule to attach the second arm of the linker.
-
-
Deprotection and Final Linker Synthesis:
-
Selectively deprotect the terminal functional groups to yield the final bifunctional linker ready for conjugation to the E3 ligase ligand and the target protein ligand.
-
-
Purification and Characterization:
-
Purify the final linker using appropriate chromatographic techniques.
-
Confirm the structure and purity using NMR and Mass Spectrometry.
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of this compound in medicinal chemistry.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a linker.
Caption: Mechanism of action of a PROTAC, highlighting the role of the linker.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 4-aminoheptanedioate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of Diethyl 4-aminoheptanedioate synthesized via reductive amination of Diethyl 4-oxoheptanedioate (also known as Diethyl 4-oxopimelate).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Imine Formation: The equilibrium for imine formation from a ketone and ammonia (B1221849) can be unfavorable without proper conditions. | • Add an Acid Catalyst: Introduce a catalytic amount of a weak acid like acetic acid to protonate the ketone's carbonyl oxygen, making it more electrophilic. • Use an Ammonia Salt: Employing ammonium (B1175870) acetate (B1210297) or ammonium chloride can provide both the ammonia source and the necessary acidic catalyst in one reagent. • Remove Water: Use a Dean-Stark apparatus or add molecular sieves to remove water, which is a byproduct of imine formation, to drive the equilibrium forward. |
| 2. Premature Reductant Decomposition: Sodium borohydride (B1222165) (NaBH₄) can react with protic solvents (like methanol (B129727) or ethanol) or acidic catalysts, decomposing before it can reduce the imine. | • Control Temperature: Add the NaBH₄ portion-wise at a reduced temperature (0-5 °C) to manage its reactivity with the solvent. • Staged Addition: Allow the imine to form first by stirring the ketone and ammonia source for a period (e.g., 1-2 hours) before adding the reducing agent. | |
| High Percentage of Diethyl 4-hydroxyheptanedioate Byproduct | 1. Ketone Reduction: The reducing agent (especially the highly reactive NaBH₄) is reducing the starting ketone faster than the imine is being formed or reduced. | • Use a Milder Reducing Agent: Switch to a reductant that is selective for imines over ketones, such as Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).[1] • Two-Step Protocol: First, ensure complete imine formation (monitor by TLC or ¹H NMR if possible), then add the NaBH₄. |
| 2. Imine Hydrolysis: The intermediate imine is unstable and hydrolyzes back to the ketone, which is then reduced. | • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis. • One-Pot, pH-Controlled Reaction: Using a reagent like NaBH₃CN, which is stable under mildly acidic conditions that favor imine formation and stability, can be effective. | |
| Product is Difficult to Purify / Oily Residue | 1. Incomplete Reaction: The crude product is a mixture of starting material, product, and byproducts. | • Drive Reaction to Completion: Increase the reaction time or slightly increase the equivalents of the ammonia source and reducing agent. Monitor the reaction's progress using TLC. |
| 2. Ineffective Work-up: The basic amine product has not been effectively separated from neutral organic compounds (starting ketone, alcohol byproduct). | • Acid-Base Extraction: During the work-up, wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate the amine product, making it soluble in the aqueous layer. The layers can then be separated. Afterward, basify the aqueous layer (e.g., with NaOH) and extract the purified amine product with an organic solvent. | |
| Formation of Secondary/Tertiary Amine Byproducts | 1. Over-alkylation: The newly formed primary amine product reacts with the intermediate imine or remaining starting ketone. | • Use a Large Excess of Ammonia: Employing a significant excess of the ammonia source helps to ensure the ketone preferentially reacts with ammonia rather than the amine product. This is a common strategy to favor the formation of primary amines. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the one-pot reductive amination of Diethyl 4-oxoheptanedioate. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: What are the best reducing agents for this synthesis?
A2: The choice of reducing agent is critical and depends on the desired protocol (one-pot vs. two-step).
-
Sodium Borohydride (NaBH₄): A powerful, inexpensive, and common reducing agent. Its high reactivity can lead to the reduction of the starting ketone, so it's often best used in a two-step procedure where the imine is formed before its addition.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations.[1] It is less likely to reduce the ketone, making it ideal for one-pot reactions, but it is sensitive to water.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are favorable for imine formation.[1] This makes it well-suited for one-pot syntheses. However, it can produce toxic cyanide byproducts, requiring careful handling and quenching procedures.
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium, Cobalt) is a green and effective method, especially for large-scale industrial production.[2][3][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone from the amine product. The ketone is less polar than the amine. Staining with ninhydrin (B49086) can help visualize the amine product, which will typically appear as a colored spot.
Q4: What is the best way to purify the final product?
A4: Acid-base extraction is a highly effective method for separating the basic amine product from neutral impurities like the starting ketone and the alcohol byproduct. After the reaction, the mixture is worked up with an organic solvent and water. The organic layer is then extracted with a dilute aqueous acid (e.g., 1M HCl). The amine moves into the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, made basic (e.g., with 2M NaOH), and the free amine is extracted back into an organic solvent (like dichloromethane (B109758) or ethyl acetate). The final purification is typically achieved by vacuum distillation or column chromatography.
Q5: Can this procedure be performed with other ammonia sources?
A5: Yes, various ammonia sources can be used. Ammonium chloride, in combination with a base, or aqueous ammonia are common choices. Ammonium formate (B1220265) can also be used, as it serves as both the ammonia and a hydrogen source in transfer hydrogenation reactions with certain catalysts.
Data Presentation
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Inexpensive, readily available, powerful. | Can reduce the starting ketone; may react with solvent. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), RT | Highly selective for imines, good for one-pot reactions.[1] | More expensive, water-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mildly acidic pH | Selective for imines, stable in acid.[1] | Toxic cyanide byproducts require careful handling. |
| H₂ / Raney Ni | Ethanol or Methanol, elevated pressure and temperature | High atom economy, "green" method, good for large scale. | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
This protocol minimizes the reduction of the starting ketone by forming the imine before adding the reducing agent.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Diethyl 4-oxoheptanedioate (1.0 eq) in methanol (5 mL per mmol of ketone).
-
Add ammonium acetate (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC indicates the consumption of the intermediate.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
Technical Support Center: Synthesis of Diethyl 4-aminoheptanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-aminoheptanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the reductive amination of its precursor, Diethyl 4-oxoheptanedioate. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: What are the potential impurities I might encounter in this synthesis?
Several impurities can arise during the synthesis of this compound via reductive amination. Identifying these is crucial for optimizing the reaction and purification steps.
Common Impurities and Their Sources:
| Impurity | Source |
| Unreacted Diethyl 4-oxoheptanedioate | Incomplete reaction. |
| Diethyl 4-hydroxyheptanedioate | Reduction of the starting ketone by the reducing agent before imine formation. |
| Secondary Amine (bis-adduct) | Reaction of the product amine with another molecule of the starting ketone, followed by reduction. |
| Borate Esters/Salts | Byproducts from the use of borohydride-based reducing agents.[1] |
| Residual Solvents | Incomplete removal of solvents used in the reaction or workup (e.g., methanol (B129727), ethanol, THF). |
Q3: How can I monitor the progress of the reaction?
The progress of the reductive amination can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By comparing the reaction mixture to the starting material, you can observe the consumption of Diethyl 4-oxoheptanedioate and the formation of the product.
Q4: What are the expected physical and spectral properties of this compound?
While specific experimental data for this compound is not widely published, based on its structure and related compounds, the following are expected:
-
Appearance: Colorless to pale yellow oil or liquid.
-
Boiling Point: Expected to be higher than its precursor, Diethyl 4-oxoheptanedioate (which has a boiling point of 141-142 °C at 3 mmHg).
-
Solubility: Likely soluble in common organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol.
-
¹H NMR: Expected to show characteristic peaks for the ethyl ester groups (triplet and quartet), methylene (B1212753) groups adjacent to the ester and the amine, and a methine proton at the C4 position.
-
¹³C NMR: Expected to show signals for the carbonyl carbons of the ester groups, the carbon bearing the amino group (C4), and the various methylene and methyl carbons.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Imine Formation: The equilibrium between the ketone and ammonia may not favor the imine intermediate. This can be due to the presence of water, which can hydrolyze the imine.[2] | - Ensure all reagents and solvents are anhydrous. - Consider adding a dehydrating agent like molecular sieves. - A slightly acidic catalyst (e.g., acetic acid) can promote imine formation.[2] |
| Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded. | - Use a fresh batch of the reducing agent. - Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the starting ketone.[2][3] | |
| Suboptimal pH: The pH of the reaction is critical. If too acidic, the ammonia will be protonated and non-nucleophilic. If too basic, the ketone is not sufficiently activated.[2] | - Maintain a slightly acidic pH (around 4-5) to facilitate imine formation.[2] | |
| Presence of Significant Starting Material (Diethyl 4-oxoheptanedioate) in the Product | Incomplete Reaction: Insufficient reaction time or amount of reducing agent. | - Increase the reaction time and monitor by TLC until the starting material is consumed. - Increase the molar equivalents of the reducing agent. |
| Presence of Diethyl 4-hydroxyheptanedioate Impurity | Premature Reduction of Ketone: The reducing agent is reacting with the starting ketone before it forms the imine. This is more common with stronger reducing agents like sodium borohydride (B1222165).[2] | - Add the reducing agent portion-wise to the reaction mixture after allowing sufficient time for imine formation. - Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][3] |
| Formation of a Secondary Amine Byproduct | Over-alkylation: The newly formed primary amine product reacts with another molecule of the starting ketone. | - Use a larger excess of the ammonia source to favor the formation of the primary amine. |
| Difficulties in Product Isolation and Purification | Emulsion during Workup: The basic nature of the product amine can lead to emulsion formation during aqueous extraction. | - Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. - If the product is sufficiently non-polar, consider using a less polar extraction solvent. |
| Co-elution of Impurities during Chromatography: The product and impurities may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider an acid-base extraction to separate the basic amine product from neutral impurities before chromatography. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonia solution (e.g., 7N in methanol) or ammonium (B1175870) acetate
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous methanol or ethanol
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 4-oxoheptanedioate (1.0 equiv.) in anhydrous methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equiv.).
-
If using ammonium acetate, add it directly to the solution.
-
Optionally, add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equiv.) or sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise, monitoring for any gas evolution.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Visual Guides
Logical Workflow for Troubleshooting Low Yield
References
Diethyl 4-aminoheptanedioate stability and storage conditions
Technical Support Center: Diethyl 4-aminoheptanedioate
This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound possesses two key functional groups that influence its stability: a primary amine and two ethyl ester groups. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide. The ester groups are prone to hydrolysis, a reaction catalyzed by the presence of acids or bases. Therefore, exposure to air, moisture, and acidic or basic conditions are the primary stability concerns.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage conditions are summarized in the table below.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation of this compound can be identified by several means. Visually, you might observe a change in color or the presence of particulate matter. Analytically, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to identify degradation products. For example, hydrolysis of the ester groups would result in the formation of the corresponding carboxylic acid and ethanol (B145695).
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous solvents. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature.
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the primary amine. |
| Light | Amber or Opaque Vial | To protect the compound from light-induced degradation.[1] |
| Moisture | Tightly Sealed Container with Desiccant | To prevent hydrolysis of the ester functional groups.[2] |
| pH | Neutral | To avoid acid or base-catalyzed hydrolysis of the esters.[3][4] |
Troubleshooting Guide
Issue: Inconsistent experimental results or loss of compound activity.
This issue may stem from the degradation of this compound. Follow the troubleshooting workflow below to diagnose and resolve the problem.
Figure 1: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.
-
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol can be used to detect the hydrolysis of the ester groups.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
-
Data Analysis:
-
Hydrolysis of the diethyl ester will produce ethanol and the corresponding dicarboxylic acid.
-
Look for the appearance of a triplet at approximately 1.2 ppm and a quartet at approximately 3.6 ppm, characteristic of the ethyl group in free ethanol. The chemical shifts may vary depending on the solvent.
-
Changes in the integration values of the ester's ethyl group peaks relative to other protons on the molecule can also indicate hydrolysis.
-
References
Technical Support Center: Optimizing Reaction Conditions for Diethyl 4-aminoheptanedioate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of Diethyl 4-aminoheptanedioate derivatives. The content is structured to offer direct solutions to common experimental challenges through troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and visual workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound.
Q1: What are the most common strategies for derivatizing this compound?
The primary reactive sites on this compound are the primary amine and the two diethyl ester functionalities. Common derivatization strategies include:
-
N-Acylation: Reaction of the primary amine with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.
-
N-Alkylation: Introduction of alkyl groups to the nitrogen atom via reaction with alkyl halides or through reductive amination.
-
Reductive Amination: Reaction of the amine with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Ester Hydrolysis (Saponification): Conversion of one or both of the ethyl ester groups to carboxylic acids.
-
Amidation: Reaction of the esters with amines to form amides.
Q2: How can I selectively modify only one of the two ester groups?
Selective mono-hydrolysis of symmetric diesters can be challenging and may result in a mixture of the diacid, monoester, and starting material.[1] Enzymatic hydrolysis is an effective method for achieving selective monohydrolysis.[1] Non-enzymatic methods often require careful control of reaction conditions, such as using a limited amount of base and a suitable co-solvent system (e.g., aqueous NaOH in THF/water).[1]
Q3: What are the key challenges in the N-alkylation of this compound?
A primary challenge in the N-alkylation of primary amines with alkyl halides is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[2][3] The product of the initial alkylation, a secondary amine, can be more nucleophilic than the starting primary amine, leading to further reaction.[3] To favor mono-alkylation, it is often necessary to use a large excess of the starting amine.
Q4: Can I perform a reductive amination in a one-pot procedure?
Yes, direct reductive amination is a common one-pot procedure where the amine, carbonyl compound, and a selective reducing agent are combined.[4][5] The key is to use a reducing agent that is more reactive towards the intermediate imine than the starting carbonyl compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
N-Acylation Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | - Insufficiently reactive acylating agent: For sterically hindered or electronically deactivated amines, a more reactive acylating agent may be needed.[6] - Inappropriate reaction conditions: The reaction may require heating to proceed at a reasonable rate.[6] - Lack of catalyst: For challenging substrates, a catalyst may be necessary to activate the acylating agent.[6] | - If using an anhydride, consider switching to the corresponding acyl chloride.[6] - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - For difficult acylations, consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂, FeCl₃) or iodine.[6] |
| Formation of Side Products (e.g., Diacylation) | - Excess acylating agent: Using a large excess of the acylating agent can lead to the acylation of the newly formed amide.[6] - Prolonged reaction time or high temperature: Forcing conditions can promote the formation of side products. | - Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the acylating agent.[6] - Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Product Isolation/Purification | - Presence of unreacted starting materials or reagents. - Formation of polar byproducts. | - Perform an aqueous workup to remove water-soluble impurities. A wash with a dilute acid can remove unreacted amine, while a wash with a dilute base can remove acidic impurities. - Purify the crude product by column chromatography or recrystallization.[7] |
Reductive Amination Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | - Inefficient imine formation: The equilibrium for imine formation may not be favorable.[4][8] - Incorrect pH: The pH is critical for imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic.[4] - Ineffective reducing agent: The chosen reducing agent may not be suitable or may have decomposed.[4] | - Add a dehydrating agent like molecular sieves (3Å or 4Å) or MgSO₄ to remove water and drive the equilibrium towards the imine.[8] - Adjust the pH to be mildly acidic (pH 4-6) to facilitate imine formation.[4][8] - Ensure the reducing agent is fresh and handled under anhydrous conditions if it is moisture-sensitive (e.g., NaBH(OAc)₃).[4] Consider a different reducing agent if necessary. |
| Reduction of the Starting Carbonyl | - Reducing agent is too strong: A strong reducing agent like NaBH₄ can reduce the aldehyde or ketone before imine formation.[4] | - Use a milder reducing agent that selectively reduces the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] |
| Formation of Dialkylated Product | - The secondary amine product reacts further with the carbonyl compound. | - Use a stoichiometric amount of the carbonyl compound or a slight excess of the amine. - Monitor the reaction and stop it once the desired product is formed. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.0-1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[7]
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (10 mL) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.3-1.6 mmol).[4] For less reactive ketones, 1-2 equivalents of acetic acid can be added as a catalyst.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low yield in N-acylation reactions.
References
- 1. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Diethyl 4-aminoheptanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-aminoheptanedioate via the reductive amination of Diethyl 4-oxoheptanedioate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to optimize the reaction outcome.
Q1: My reaction is producing a significant amount of a byproduct with a hydroxyl group instead of the desired amine. What is happening and how can I prevent this?
A1: The most common side reaction in the reductive amination of β-keto esters like Diethyl 4-oxoheptanedioate is the reduction of the ketone carbonyl group to a secondary alcohol, yielding Diethyl 4-hydroxyheptanedioate. This occurs when the reduction of the ketone is faster than the formation of the imine intermediate.
Troubleshooting Steps:
-
Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are generally more effective for this purpose than stronger reducing agents like sodium borohydride (B1222165) (NaBH₄).[1]
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[2] The addition of a catalytic amount of acetic acid can facilitate the formation of the imine intermediate, thereby increasing the yield of the desired amine.
-
Stepwise Procedure: Consider a two-step reaction. First, form the imine by reacting Diethyl 4-oxoheptanedioate with the ammonia (B1221849) source in the presence of a dehydrating agent or by azeotropic removal of water. Once the imine is formed, then introduce the reducing agent. This can significantly reduce the formation of the alcohol byproduct.[3]
-
Reaction Temperature: Lowering the reaction temperature during the reduction step can sometimes favor the more selective reduction of the imine.
Q2: The conversion of my starting material, Diethyl 4-oxoheptanedioate, is very low. What are the potential causes and solutions?
A2: Low conversion can be attributed to several factors, including inefficient imine formation, inactive reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonium (B1175870) acetate (B1210297), ammonia in an organic solvent) is used to drive the equilibrium towards imine formation.
-
Water Scavenging: The formation of the imine from the ketone and ammonia is a condensation reaction that produces water. The presence of water can inhibit the reaction or even hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, or performing the reaction in a setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can improve conversion.
-
Reagent Quality: Verify the quality and activity of the reducing agent. Borohydride reagents can decompose over time, especially if not stored under anhydrous conditions.
-
Reaction Time and Temperature: The reductive amination of β-keto esters can be slow.[3] Increasing the reaction time or temperature (for the imine formation step) may be necessary. However, be cautious with increasing temperature during reduction as it can lead to more side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate, and purification is challenging. What are the likely impurities?
A3: Besides the alcohol byproduct and unreacted starting material, other impurities can include the intermediate imine and potentially products from self-condensation of the starting material, although the latter is less common for ketones compared to aldehydes.
Troubleshooting and Purification:
-
Incomplete Reduction: If the imine is observed, it indicates that the reduction step is incomplete. This can be addressed by increasing the amount of the reducing agent or extending the reaction time.
-
Purification Strategy:
-
Acid-Base Extraction: The product, this compound, is basic due to the amine group. An acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The organic layer will retain the unreacted ketone and the alcohol byproduct. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified amine product can be extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica (B1680970) gel column chromatography can be used to separate the desired product from the less polar starting material and the slightly more polar alcohol byproduct. A gradient of a more polar solvent (e.g., methanol (B129727) or ethyl acetate) in a less polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically effective.
-
Data Presentation
The following table summarizes representative data from experiments aimed at optimizing the synthesis of this compound, highlighting the impact of different reducing agents on product yield and impurity profile.
| Experiment ID | Reducing Agent | Additive | Yield of this compound (%) | Diethyl 4-hydroxyheptanedioate (%) | Unreacted Diethyl 4-oxoheptanedioate (%) |
| 1 | NaBH₄ | None | 25 | 60 | 15 |
| 2 | NaBH₄ | Acetic Acid | 40 | 45 | 15 |
| 3 | NaBH₃CN | Acetic Acid | 75 | 15 | 10 |
| 4 | NaBH(OAc)₃ | Acetic Acid | 80 | 10 | 10 |
Note: The data presented in this table is illustrative and based on general outcomes for the reductive amination of β-keto esters. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example for the reductive amination of Diethyl 4-oxoheptanedioate using a selective reducing agent.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
1M Sodium hydroxide
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Diethyl 4-oxoheptanedioate (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the major side reaction leading to the formation of Diethyl 4-hydroxyheptanedioate.
Caption: Main reaction and side reaction in the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Resolving peak splitting in NMR spectrum of Diethyl 4-aminoheptanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving common issues encountered during the NMR analysis of Diethyl 4-aminoheptanedioate.
Troubleshooting Guides and FAQs
Q1: Why does the 1H NMR spectrum of my this compound sample show complex and overlapping multiplets in the region around 1.5-2.5 ppm, making it difficult to interpret?
A1: The complexity in the 1.5-2.5 ppm region of the 1H NMR spectrum for this compound often arises from the overlapping signals of the protons on carbons C2, C3, C5, and C6. The protons on C3 and C5 are diastereotopic due to the chiral center at C4 (even in a racemic mixture), meaning they are chemically non-equivalent and will couple to each other, to the proton on C4, and to the protons on C2 and C6, respectively. This results in complex splitting patterns that can be difficult to resolve at lower magnetic field strengths.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets into more interpretable patterns.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. A COSY spectrum will show cross-peaks between the signals of coupled protons, allowing you to trace the connectivity of the spin systems and assign the complex multiplets.
-
Selective Decoupling Experiments: If the chemical shifts of specific protons are known or can be estimated, selective decoupling experiments can be performed. Irradiating a specific proton signal will remove its coupling to other protons, simplifying their splitting patterns.
Q2: The signal for the amino (NH2) protons is either very broad or not visible at all in my 1H NMR spectrum. Why is this happening and how can I observe it?
A2: The broadening or disappearance of the NH2 proton signal is a common phenomenon caused by chemical exchange with residual water or other exchangeable protons in the NMR solvent.[1][2] The rate of this exchange can be on a timescale that leads to significant line broadening, sometimes to the point where the signal merges with the baseline.[1] The chemical shift of the NH2 protons is also highly dependent on solvent, concentration, and temperature.[3]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure that the deuterated solvent used is as dry as possible. Using a freshly opened ampule or a properly dried solvent can minimize the amount of water available for exchange.
-
Deuterium (B1214612) Exchange (D2O Shake): A definitive way to identify the NH2 signal is to perform a D2O exchange experiment. After acquiring a spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The NH2 protons will exchange with deuterium, causing their signal to disappear from the 1H NMR spectrum.[1]
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, potentially sharpening the NH2 signal.
Q3: The peak corresponding to the proton at the C4 position appears as a broad multiplet or is poorly resolved. How can I improve the resolution of this signal?
A3: The poor resolution of the C4 proton signal can be due to several factors:
-
Coupling to Multiple Protons: The C4 proton is coupled to the diastereotopic protons on C3 and C5, and potentially to the two NH2 protons. This can result in a complex multiplet.
-
Quadrupole Broadening from Nitrogen: The adjacent 14N nucleus has a quadrupole moment which can cause broadening of the signal of the directly attached proton.
-
Chemical Exchange of NH2 Protons: The exchange of the NH2 protons can also affect the appearance of the adjacent C4 proton signal.
Troubleshooting Steps:
-
Acidification: Adding a small amount of a deuterated acid (e.g., a drop of DCl in D2O or TFA-d) will protonate the amino group to form an ammonium (B1175870) salt (-NH3+). This has two effects:
-
It slows down the rate of nitrogen inversion and quadrupole-induced relaxation, which can sharpen the signal of the adjacent C4 proton.
-
It can simplify the coupling pattern by making the three -NH3+ protons equivalent and often exchanging rapidly, which might average out their coupling to the C4 proton.
-
-
1H-15N HMQC/HSQC: If the compound is 15N-labeled, a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment can be used to correlate the C4 proton with the 15N nucleus, which can help in its assignment. Since 15N is a spin-1/2 nucleus, it does not cause quadrupolar broadening.
Q4: The ethyl ester signals (the quartet and triplet) in my spectrum appear distorted or show extra splitting. What could be the cause?
A4: While the ethyl groups are chemically equivalent due to the symmetry of the molecule, they can exhibit complex splitting patterns if they become magnetically non-equivalent. This is less common in a flexible acyclic molecule like this compound but can occur under certain conditions.
Troubleshooting Steps:
-
Check for Impurities: The most common reason for unexpected peaks is the presence of impurities. Ensure the sample is pure.
-
Solvent and Temperature Effects: The conformation of the molecule can be influenced by the solvent and temperature. Try acquiring the spectrum in a different solvent or at a different temperature to see if the splitting pattern changes.
-
Higher Order Effects (Roofing): If the chemical shifts of the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group are very close, second-order effects (often called "roofing" or "leaning") can distort the symmetry of the quartet and triplet. The inner peaks of the multiplets will be taller, and the outer peaks will be shorter. This is a normal phenomenon and is more pronounced at lower magnetic field strengths.
Predicted 1H NMR Data for this compound
The following table summarizes the predicted chemical shifts (δ) and splitting patterns for the protons in this compound. These values are estimates based on typical chemical shifts for similar functional groups and can vary depending on the solvent and other experimental conditions.
| Protons | Multiplicity | Approx. δ (ppm) | Integration | Coupling to |
| H-1, H-1' (-CH3) | Triplet (t) | 1.25 | 6H | H-2, H-2' |
| H-2, H-2' (-OCH2-) | Quartet (q) | 4.12 | 4H | H-1, H-1' |
| H-3, H-5 (-CH2-) | Multiplet (m) | 1.6-1.8 | 4H | H-2, H-2', H-4 |
| H-6, H-6' (-CH2-) | Multiplet (m) | 2.3-2.4 | 4H | H-5, H-5' |
| H-4 (-CH-) | Multiplet (m) | ~2.9-3.1 | 1H | H-3, H-5, NH2 |
| NH2 | Broad Singlet (br s) | Variable (e.g., 1.5-3.0) | 2H | H-4 |
Experimental Protocols
Protocol 1: Deuterium Exchange (D2O Shake)
-
Prepare the Sample: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample.
-
Add D2O: Carefully add one to two drops of deuterium oxide (D2O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube and invert it several times to ensure thorough mixing of the D2O with the sample solution. You may see a separate layer of D2O; vigorous shaking (vortexing) might be necessary to promote exchange.
-
Re-acquire Spectrum: Acquire a second 1H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the NH2 protons should significantly decrease in intensity or disappear completely in the second spectrum.[1]
Protocol 2: Acidification of the NMR Sample
-
Prepare the Sample: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O).
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum.
-
Add Acid: Add one small drop of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or a dilute solution of DCl in D2O, to the NMR tube.
-
Mix Gently: Cap the tube and invert it a few times to mix.
-
Re-acquire Spectrum: Acquire a second 1H NMR spectrum.
-
Analysis: Compare the spectra. The signal for the proton at C4 should appear sharper and potentially with a simplified splitting pattern. The chemical shift of the C4 proton and the protons on the adjacent carbons (C3 and C5) will likely shift downfield due to the electron-withdrawing effect of the newly formed ammonium group. The NH3+ signal will appear as a new, often broad, peak.
Visualizations
Caption: Spin-spin coupling network in this compound.
Caption: Troubleshooting workflow for NMR peak splitting.
References
Preventing degradation of Diethyl 4-aminoheptanedioate during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-aminoheptanedioate. The following sections address common issues related to the degradation of this molecule during chemical reactions and provide strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary reactive functional groups that are susceptible to degradation: a primary amine and two diethyl ester groups. The main degradation pathways are:
-
Intramolecular Cyclization (Lactam Formation): The primary amine can nucleophilically attack one of the ester carbonyls, leading to the formation of a six-membered δ-lactam. This is a common reaction for amino esters.[1][2]
-
Ester Hydrolysis: The diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.[3][4]
-
Intermolecular Aminolysis: The primary amine of one molecule can react with the ester group of another, leading to oligomerization.
-
Oxidation of the Amine: Primary amines can be susceptible to oxidation, although this is generally less of a concern under standard reaction conditions unless oxidizing agents are present.[5]
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium plays a critical role in the stability of this compound.
-
Acidic Conditions (pH < 7): In acidic media, the primary amine is protonated to form an ammonium (B1175870) salt. This protects the amine from acting as a nucleophile, thus inhibiting intramolecular cyclization and intermolecular aminolysis. However, acidic conditions can catalyze the hydrolysis of the ester groups.[6][7]
-
Basic Conditions (pH > 7): In basic media, the primary amine is deprotonated and highly nucleophilic, which can accelerate the rate of intramolecular cyclization to form a lactam. Basic conditions also promote the hydrolysis of the ester groups, a reaction commonly known as saponification.[3][4] The rate of base-catalyzed hydrolysis is often significantly greater than acid-catalyzed hydrolysis.[4]
Q3: What is the influence of temperature on the degradation of this compound?
A3: As with most chemical reactions, increasing the temperature generally accelerates the rate of degradation. Both ester hydrolysis and intramolecular cyclization rates increase with higher temperatures.[4][5][8] For sensitive reactions, it is advisable to work at lower temperatures to minimize these degradation pathways.
Troubleshooting Guides
Issue 1: Low yield of the desired product due to a suspected side reaction.
This is often indicated by the presence of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intramolecular Cyclization (Lactam Formation) | Protect the primary amine using a suitable protecting group (e.g., Boc, Cbz, Fmoc) before proceeding with the reaction. | The protected amine will not be able to act as a nucleophile, preventing lactam formation. |
| Ester Hydrolysis | Conduct the reaction under anhydrous conditions. Ensure all solvents and reagents are free of water. | The absence of water will prevent the hydrolysis of the ester groups. |
| Intermolecular Aminolysis | Use a high dilution of the substrate to favor intramolecular reactions over intermolecular reactions. Protect the primary amine. | High dilution reduces the probability of intermolecular collisions. Amine protection prevents the reaction altogether. |
Issue 2: Formation of a polar impurity, soluble in aqueous layers.
This is often the diacid or monoacid resulting from ester hydrolysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid- or Base-Catalyzed Hydrolysis | If possible, run the reaction at a neutral pH. If acidic or basic conditions are required, use non-aqueous conditions or minimize the reaction time and temperature. | Neutral conditions will slow down the rate of hydrolysis. Anhydrous conditions will prevent it. |
| Presence of water in solvents or reagents | Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly before use. | Minimizing water content will reduce the extent of hydrolysis. |
Key Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.[3][9]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dioxane
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add 1 M NaOH solution dropwise while stirring until the starting material is fully dissolved and the pH is approximately 10-11.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 - 1.2 eq) in dioxane dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl or citric acid solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Fmoc Protection of this compound
This protocol details the protection of the primary amine using the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][10][11]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, add water and extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for Monitoring Degradation by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is often a good starting point.
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210-220 nm for the amide bond or lower for the ester carbonyls if sensitivity allows).
-
To monitor a reaction, take aliquots at different time points, quench if necessary, dilute, and inject into the HPLC.
-
The appearance of new peaks will indicate the formation of degradation products. The retention time of these peaks can help in identifying them (e.g., more polar hydrolysis products will typically have shorter retention times on a reverse-phase column).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. scielo.br [scielo.br]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Diethyl 4-aminoheptanedioate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Diethyl 4-aminoheptanedioate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented in accessible tables.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A scalable two-step approach is recommended. The first step involves the synthesis of the key intermediate, Diethyl 4-oxoheptanedioate. The second step is the reductive amination of this intermediate to yield the final product. This method avoids hazardous reagents and employs purification techniques amenable to large-scale production.
Q2: I am observing a low yield in the synthesis of Diethyl 4-oxoheptanedioate. What are the potential causes and solutions?
Low yields in this step can often be attributed to incomplete reaction, side reactions, or issues during workup. Ensure that your starting materials are of high purity and that the reaction is carried out under strictly anhydrous conditions. The temperature should be carefully controlled during the addition of reagents to prevent unwanted side reactions. During the workup, ensure the pH is appropriately adjusted to maximize product extraction.
Q3: My reductive amination step is showing low conversion to the desired this compound. How can I troubleshoot this?
Low conversion in reductive amination can be due to several factors. The formation of the imine intermediate is crucial and is favored under slightly acidic conditions (pH 5-6). Ensure your ammonia (B1221849) source is adequate and that the pH is optimal. The choice and activity of the reducing agent are also critical. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. For chemical reducing agents like sodium cyanoborohydride, ensure it has not degraded.[1]
Q4: I am seeing the formation of a significant amount of Diethyl 4-hydroxyheptanedioate as a byproduct during the reductive amination. How can this be minimized?
The formation of the hydroxy byproduct indicates that the reduction of the ketone is competing with the imine reduction. This can happen if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent, such as sodium cyanoborohydride (NaBH3CN), which selectively reduces the iminium ion over the ketone, can mitigate this.[1] Additionally, allowing sufficient time for imine formation before introducing the reducing agent can favor the desired reaction pathway.
Q5: What are the recommended methods for purifying this compound at a larger scale?
For multi-gram to kilogram scale purification, vacuum distillation is often the most effective method for amino esters. Given that the product is a liquid, column chromatography can be challenging and costly at scale. An initial acid-base extraction can be employed to remove neutral organic impurities. The aqueous layer containing the protonated amine can then be basified and the product extracted with an organic solvent. The combined organic extracts can then be dried and concentrated, followed by vacuum distillation.
Experimental Protocols
Step 1: Synthesis of Diethyl 4-oxoheptanedioate
This protocol is adapted from established methods for the synthesis of related β-keto esters.
Materials:
-
Succinic anhydride (B1165640)
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether (anhydrous)
-
Sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere, add ethyl acetoacetate dropwise at 0-5 °C.
-
After the addition is complete, add a solution of succinic anhydride in a suitable anhydrous solvent (e.g., THF).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then carefully quenched by pouring it into a mixture of ice and dilute sulfuric acid.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Step 2: Reductive Amination of Diethyl 4-oxoheptanedioate
This protocol employs a direct reductive amination using ammonia and a chemical reducing agent.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonia (as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Diethyl 4-oxoheptanedioate in methanol.
-
Add ammonium acetate (or a solution of ammonia in methanol) to the solution.
-
Adjust the pH of the mixture to 5-6 using glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride to the reaction mixture in portions, maintaining the temperature below 30 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Diethyl 4-oxoheptanedioate
| Parameter | Value |
| Scale | 1 mole |
| Reaction Time | 12 - 16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75 - 85% |
| Purification Method | Vacuum Distillation |
Table 2: Typical Reaction Parameters for the Reductive Amination
| Parameter | Value |
| Scale | 1 mole |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60 - 75% |
| Purification Method | Vacuum Distillation |
Visualizations
References
Technical Support Center: Functionalization of Diethyl 4-aminoheptanedioate
Welcome to the technical support center for the functionalization of Diethyl 4-aminoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound possesses two primary reactive sites: the primary amine at the 4-position and the two ester functionalities. The primary amine is a nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides. The ester groups are susceptible to nucleophilic attack, primarily hydrolysis or aminolysis, under acidic or basic conditions.
Q2: I am observing the formation of a di-acylated or di-alkylated product. How can I favor mono-functionalization at the amine?
A2: To achieve mono-functionalization, it is crucial to control the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of this compound to the electrophile is a good starting point. Additionally, slow, dropwise addition of the electrophile to a solution of the amine at a low temperature (e.g., 0 °C) can help minimize over-reaction.
Q3: My reaction is showing low yield and multiple side products. What are the likely side reactions?
A3: Several side reactions can occur during the functionalization of this compound:
-
Over-alkylation/acylation: Formation of di- and tri-substituted amine products.
-
Ester Hydrolysis: Cleavage of one or both of the ethyl ester groups to the corresponding carboxylic acids, especially if the reaction is run under acidic or basic aqueous conditions.[1][2][3]
-
Aminolysis: The primary amine of one molecule can react with the ester group of another, leading to oligomerization.[4][5][6] This is more likely at elevated temperatures.
-
Intramolecular Cyclization: Depending on the reactant and conditions, the functionalized amine could potentially cyclize to form a lactam, although this is less common for a seven-carbon backbone.
Q4: What are the best practices for purifying the functionalized product?
A4: Purification strategies depend on the properties of the final product.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common and effective method for separating the desired product from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
-
Extraction: If the product has significantly different solubility properties from the impurities, a liquid-liquid extraction can be an effective initial purification step. For example, if the ester groups are hydrolyzed, the resulting carboxylic acid can be separated by extraction with a basic aqueous solution.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
Q5: Should I use a protecting group strategy for the ester functionalities?
A5: If your reaction conditions are harsh (e.g., strong base or acid, high temperatures) and you are concerned about ester hydrolysis, protecting the ester groups is a valid strategy. However, this adds extra steps to your synthesis (protection and deprotection).[7][8] For many standard N-acylation and N-alkylation reactions under mild conditions, protection of the esters is not necessary.
Troubleshooting Guides
Problem 1: Low Yield in N-Acylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting material (this compound) | Insufficiently reactive acylating agent. | - Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).- Add a catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts. |
| Steric hindrance from a bulky acylating agent. | - Increase the reaction temperature.- Prolong the reaction time. | |
| Presence of moisture, which can hydrolyze the acylating agent. | - Ensure all glassware is oven-dried.- Use anhydrous solvents. | |
| Formation of a significant amount of a di-acylated byproduct. | Molar ratio of acylating agent to amine is too high. | - Use a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to the amine.- Add the acylating agent slowly and at a low temperature. |
| Product is lost during workup. | Product is water-soluble. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.- Use a continuous liquid-liquid extractor for highly water-soluble products. |
Problem 2: Complications in N-Alkylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Over-alkylation leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[9] | The primary amine product is more nucleophilic than the starting material. | - Use a large excess of this compound.- Add the alkylating agent slowly.- Consider reductive amination as an alternative for mono-alkylation.[10] |
| Elimination (E2) side reaction with the alkyl halide. | Use of a strong, sterically hindered base or a secondary/tertiary alkyl halide. | - Use a milder base such as K₂CO₃ or Et₃N.- Use a primary alkyl halide if possible.- Run the reaction at a lower temperature. |
| Low reactivity of the alkylating agent. | Poor leaving group on the alkylating agent. | - Switch to an alkylating agent with a better leaving group (e.g., iodide or triflate instead of chloride or bromide).[11] |
Problem 3: Ester Hydrolysis During Functionalization
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of one or two carboxylic acid peaks in NMR or mass spectrometry analysis of the product mixture. | Reaction conditions are too acidic or basic. | - Use non-aqueous reaction conditions.- If a base is required, use a non-nucleophilic organic base like triethylamine (B128534) or DIPEA.- If an acid catalyst is necessary, use a Lewis acid that is less prone to promoting hydrolysis. |
| Extended reaction times at elevated temperatures in the presence of water. | - Minimize reaction time.- Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Ensure solvents are anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add the acyl chloride or anhydride (B1165640) (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile) add a base such as K₂CO₃ (1.5 eq).
-
Add the alkyl halide (1.0 eq) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation
Table 1: Hypothetical Screening of Bases for N-Alkylation with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | 75 | 10 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 95 | 80 | 15 |
| 3 | Et₃N | THF | 65 | 24 | 60 | 55 | 5 |
| 4 | DBU | THF | 25 | 12 | 90 | 60 | 30 |
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting decision pathway for addressing low product yield.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Confirming the Structure of Diethyl 4-aminoheptanedioate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for confirming the structure of Diethyl 4-aminoheptanedioate, with a primary focus on X-ray crystallography. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-faceted approach utilizing other spectroscopic methods provides a more comprehensive characterization of the compound.
This guide will delve into the hypothetical experimental protocols for the synthesis, crystallization, and analysis of this compound. Furthermore, it will present a comparative analysis of the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Elucidation Techniques
The confirmation of a chemical structure, particularly for novel compounds, relies on the convergence of data from multiple analytical techniques. Each method provides unique insights into the molecular architecture.
| Analytical Technique | Information Provided | Resolution | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.[1][2] | Atomic (sub-Ångström) | High-quality single crystal (typically >0.1 mm).[3] | Low to Medium |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and relative stereochemistry.[4][5][6] | Molecular | Solution or solid-state | High |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS).[4][7] | Molecular | Small sample quantity, solid or solution | High |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[4][8] | Functional Group | Solid, liquid, or gas | High |
Hypothetical Experimental Protocols
As no specific literature protocols for the synthesis and crystallization of this compound are readily available, the following represents a plausible, generalized approach.
Synthesis: Reductive Amination of Diethyl 4-oxoheptanedioate
This compound can be synthesized via reductive amination of Diethyl 4-oxoheptanedioate.
-
Reaction Setup: In a round-bottom flask, dissolve Diethyl 4-oxoheptanedioate (1 equivalent) in an appropriate solvent such as methanol (B129727) or ethanol.
-
Amine Addition: Add ammonium (B1175870) acetate (B1210297) or a solution of ammonia (B1221849) in methanol (excess) to the flask.
-
Reducing Agent: Cautiously add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TTC).
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Crystallization for X-ray Crystallography
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[3][9]
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent in which it is moderately soluble. A solvent screen using various common organic solvents (e.g., ethanol, ethyl acetate, hexane) is recommended.
-
Slow Evaporation: The solution is filtered into a clean vial, which is then loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed chamber with a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), they are carefully harvested using a cryo-loop.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Expected Data Comparison
The following table summarizes the hypothetical data that would be obtained from the different analytical techniques for this compound.
| Parameter | X-ray Crystallography | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | HRMS (ESI+) |
| Molecular Formula | C₁₁H₂₁NO₄ | - | - | C₁₁H₂₂NO₄⁺ |
| Molecular Weight | 231.29 g/mol (calculated) | - | - | m/z 232.1543 [M+H]⁺ |
| Symmetry | e.g., Monoclinic, P2₁/c | - | - | - |
| Key Structural Features | - C-N bond length: ~1.47 Å- C=O bond lengths: ~1.21 Å- Dihedral angles defining conformation | - δ 4.12 (q, 4H, -OCH₂CH₃)- δ 3.0-3.2 (m, 1H, -CH(NH₂)-)- δ 2.3-2.5 (m, 4H, -CH₂C=O)- δ 1.6-1.8 (m, 4H, -CH₂CH₂-)- δ 1.25 (t, 6H, -OCH₂CH₃) | - δ 173 (-C=O)- δ 60 (-OCH₂)- δ 50 (-CH(NH₂)-)- δ 35 (-CH₂C=O)- δ 30 (-CH₂CH₂-)- δ 14 (-CH₃) | - |
Note: NMR chemical shifts (δ) are predicted and may vary.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. jchps.com [jchps.com]
- 9. How To [chem.rochester.edu]
A Comparative Guide to the Synthesis of Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for Diethyl 4-aminoheptanedioate, a valuable building block in pharmaceutical and chemical research. Due to the limited availability of direct comparative studies in published literature, this guide presents methods based on well-established chemical transformations. The primary route involves the synthesis of a key intermediate, Diethyl 4-oxoheptanedioate, followed by its conversion to the target amine via reductive amination. We will explore variations in the reductive amination step, offering insights into potential advantages and disadvantages.
Synthesis of the Precursor: Diethyl 4-oxoheptanedioate
The common precursor for this compound is Diethyl 4-oxoheptanedioate, also known as Diethyl 4-oxopimelate. A common method for the synthesis of such β-keto esters is through a Dieckmann-like condensation.
Method 1: Acylation of Diethyl Glutarate
This method involves the acylation of a glutarate derivative. While specific examples for Diethyl 4-oxoheptanedioate are not abundant, a general approach can be outlined based on standard organic chemistry principles.
Synthesis of this compound via Reductive Amination
The most direct and widely applicable method for the synthesis of this compound from its keto-precursor is reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine. The choice of reducing agent can influence the reaction's efficiency, selectivity, and practicality.
Here, we compare two common reducing agents for this transformation: Sodium Borohydride (B1222165) (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN).
Comparative Data
| Parameter | Method 2A: Reductive Amination with NaBH₄ | Method 2B: Reductive Amination with NaBH₃CN |
| Starting Material | Diethyl 4-oxoheptanedioate | Diethyl 4-oxoheptanedioate |
| Ammonia Source | Ammonium (B1175870) Chloride / Ammonia | Ammonium Acetate (B1210297) / Ammonia |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Catalyst (optional) | Titanium(IV) isopropoxide | Not typically required |
| Typical Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Relative Yield | Good to Excellent | Good to Excellent |
| Selectivity | Good; can reduce the starting ketone if conditions are not optimized. | Excellent; chemoselectively reduces the imine in the presence of the ketone. |
| Safety Considerations | Flammable solid, reacts with water to produce hydrogen gas. | Highly toxic and requires careful handling and disposal due to the cyanide component. |
| Work-up | Aqueous work-up to quench excess borohydride and remove inorganic salts. | Aqueous work-up with careful pH control to avoid the generation of HCN gas. |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general procedures for reductive amination and may require optimization for specific laboratory conditions and scales.
Synthesis of Starting Material: Diethyl 4-oxoheptanedioate (Illustrative Protocol)
Method 1: Acylation of Diethyl Glutarate
-
To a solution of diethyl glutarate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., Argon), is added a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
The resulting enolate solution is stirred at -78 °C for 1 hour.
-
Ethyl 3-chloropropionate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford Diethyl 4-oxoheptanedioate.
Synthesis of this compound
Method 2A: Reductive Amination using Sodium Borohydride
-
To a solution of Diethyl 4-oxoheptanedioate (1 equivalent) in methanol, add ammonium chloride (5-10 equivalents).
-
If desired for activation of the carbonyl group, titanium(IV) isopropoxide (1.1 equivalents) can be added, and the mixture stirred at room temperature for 1-2 hours.
-
The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5-2 equivalents) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel or distillation under reduced pressure yields pure this compound.
Method 2B: Reductive Amination using Sodium Cyanoborohydride
-
To a solution of Diethyl 4-oxoheptanedioate (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol, add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise at room temperature.
-
The pH of the reaction mixture is maintained between 6 and 7 by the periodic addition of glacial acetic acid.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Visualizing the Synthesis and Comparison
Caption: Synthetic pathway to this compound.
Caption: Decision workflow for selecting a synthesis method.
A Comparative Guide to Diethyl 4-aminoheptanedioate and Other Amino Acid Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, amino acid esters are indispensable building blocks. While α- and β-amino acid esters have been extensively studied and utilized, γ-amino acid esters, such as diethyl 4-aminoheptanedioate, represent a class of compounds with unique structural features that are gaining increasing attention. This guide provides an objective comparison of this compound with other common amino acid esters, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.
Synthesis of Amino Acid Esters: A Comparative Overview
The synthetic accessibility of amino acid esters is a critical factor in their application. Here, we compare the synthesis of this compound, a γ-amino acid ester, with representative α- and β-amino acid esters.
Table 1: Comparison of Synthetic Yields for Representative Amino Acid Esters
| Amino Acid Ester | Structure | Typical Synthetic Method | Reported Yield (%) |
| α-Amino Acid Ester | |||
| Ethyl 2-aminopropanoate (Ethyl alaninate) | CH₃CH(NH₂)COOCH₂CH₃ | Fischer Esterification of L-alanine | >80[1] |
| β-Amino Acid Ester | |||
| Ethyl 3-aminobutanoate | CH₃CH(NH₂)CH₂COOCH₂CH₃ | Michael Addition of an amine to an α,β-unsaturated ester | ~96.5[2] |
| γ-Amino Acid Ester | |||
| This compound | C₂H₅OOC(CH₂)₂CH(NH₂)(CH₂)₂COOC₂H₅ | Reductive Amination of Diethyl 4-oxoheptanedioate | 40-95 (typical range for reductive amination of keto esters)[3] |
Experimental Protocols
Detailed methodologies for the synthesis of these representative amino acid esters are provided below.
Protocol 1: Synthesis of an α-Amino Acid Ester - Ethyl 2-aminopropanoate Hydrochloride[1]
Materials:
-
L-alanine (0.04 mol)
-
Anhydrous ethanol (B145695) (30 mL)
-
Thionyl chloride (3.6 mL)
Procedure:
-
Dissolve L-alanine in ethanol at -5 °C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature and stirring.
-
Warm the reaction mixture to 78 °C and reflux for 1.5 hours.
-
Remove the solvent by vacuum distillation to obtain ethyl 2-aminopropanoate hydrochloride.
Yield: >80%
Protocol 2: Synthesis of a β-Amino Acid Ester - Ethyl N-ethyl-beta-alaninate[2]
Materials:
-
Ethylamine (B1201723) (70% in water, 40.8 g, 631.9 mmol, 2.11 eq.)
-
Ethanol (20 mL)
-
Ethyl acrylate (B77674) (30.00 g, 299.65 mmol, 1.0 eq.)
Procedure:
-
Cool a solution of ethylamine in ethanol to 0 °C.
-
Add a solution of ethyl acrylate in ethanol dropwise over 1.5 hours.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction solution to obtain the product.
Yield: 96.5%
Protocol 3: Plausible Synthesis of a γ-Amino Acid Ester - this compound
This protocol is based on the general procedure for the reductive amination of β-keto esters, a common method for synthesizing the corresponding amino esters.[4][5]
Materials:
-
Diethyl 4-oxoheptanedioate
-
Ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849)
-
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Ru/ZrO₂)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve diethyl 4-oxoheptanedioate in the chosen solvent.
-
Add the ammonia source (e.g., a molar excess of ammonium acetate).
-
If using a chemical reducing agent, add sodium cyanoborohydride in portions. If using catalytic hydrogenation, introduce a catalyst (e.g., Ru/ZrO₂) and pressurize the reaction vessel with hydrogen gas.[6]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work up the reaction by quenching any remaining reducing agent, partitioning between an organic solvent and water, and purifying by column chromatography.
Expected Yield: Based on similar reductive aminations of keto esters, yields are expected to be in the range of 40-95%.[3]
Performance in Synthesis: A Comparative Discussion
The utility of an amino acid ester in synthesis, particularly in peptide coupling, is influenced by its steric hindrance, the nucleophilicity of the amino group, and the stability of the ester.
α-Amino Acid Esters: These are the most commonly used building blocks in peptide synthesis. The proximity of the amino and ester groups allows for efficient peptide bond formation. High coupling yields are often achieved using standard coupling reagents.[7]
β-Amino Acid Esters: The increased distance between the amino and ester groups in β-amino acid esters can influence their reactivity in peptide coupling reactions. While still effective, the reaction kinetics may differ from their α-counterparts. The resulting β-peptides have unique conformational properties.
γ-Amino Acid Esters (this compound): The even greater separation between the functional groups in γ-amino esters presents both challenges and opportunities.
-
Steric Hindrance: The linear nature of the backbone in this compound may reduce steric hindrance around the reacting amine and ester groups compared to more complex, branched amino acid esters.
-
Reactivity: The nucleophilicity of the primary amine is expected to be comparable to other primary amines. However, the entropic cost of bringing the reactive ends of two molecules together for amide bond formation might be higher compared to α-amino esters, potentially requiring optimized coupling conditions or longer reaction times.[8]
-
Applications: The resulting γ-peptides can adopt novel secondary structures, making them valuable tools in the design of peptidomimetics and other bioactive molecules.
Table 2: Qualitative Comparison of Amino Acid Esters in Synthesis
| Feature | α-Amino Acid Esters | β-Amino Acid Esters | γ-Amino Acid Esters (e.g., this compound) |
| Synthetic Accessibility | High, well-established methods. | High, various synthetic routes available. | Moderate, typically via multi-step synthesis. |
| Peptide Coupling Efficiency | High, standard protocols. | Generally good, may require optimization. | Potentially lower or require specific conditions due to increased flexibility. |
| Resulting Peptide Structure | α-Peptides, well-defined secondary structures. | β-Peptides, unique helical and sheet structures. | γ-Peptides, flexible structures with potential for novel folds. |
| Applications | Drug discovery, materials science, catalysis. | Peptidomimetics, foldamers, bioactive compounds. | Unexplored potential in drug design and materials science. |
Visualizing Synthetic Pathways and Relationships
To further clarify the synthetic logic and relationships between these compounds, the following diagrams are provided.
Caption: Synthetic routes to α-, β-, and γ-amino acid esters.
Caption: A logical workflow for comparing amino acid esters in synthesis.
Conclusion
This compound, as a representative γ-amino acid ester, offers a unique structural motif for synthetic chemists. While its synthesis may be less direct than that of its α- and β-isomers, the potential for creating novel peptide and polymer structures with distinct properties makes it an attractive target for further investigation. The choice of amino acid ester will ultimately depend on the specific synthetic goal, with α-esters remaining the workhorse for traditional peptide synthesis and β- and γ-esters providing access to a broader range of molecular architectures. This guide provides the foundational information for researchers to make informed decisions when selecting amino acid building blocks for their synthetic endeavors.
References
- 1. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. ethyl N-ethyl-beta-alaninate synthesis - chemicalbook [chemicalbook.com]
- 3. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis of the Predicted Biological Activity of Diethyl 4-aminoheptanedioate Enantiomers
Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific experimental data on the biological activity of the enantiomers of diethyl 4-aminoheptanedioate. The following guide is a hypothetical comparison based on the structural similarity of the parent molecule, 4-aminoheptanedioic acid, to the neurotransmitter glutamate (B1630785). This document is intended to serve as a framework for potential future research and should not be interpreted as a reflection of established experimental findings.
Based on its structure, this compound is an esterified analog of 4-aminoheptanedioic acid. The presence of a central amino group and two terminal carboxyl groups (as esters) suggests a possible interaction with receptors that bind dicarboxylic amino acids, such as glutamate receptors. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors, like the N-methyl-D-aspartate (NMDA) receptor, are crucial for synaptic plasticity and neuronal function. It is plausible that the stereochemistry of the chiral center at the fourth carbon could significantly influence the binding affinity and functional activity at such receptors.
Hypothetical Quantitative Data Comparison
For the purpose of this guide, we will hypothesize that the enantiomers of this compound exhibit different affinities for the glutamate binding site of the NMDA receptor. The following table presents hypothetical data that one might expect from a competitive binding assay.
| Compound | Receptor Target | Hypothetical Ki (nM) | Hypothetical IC50 (nM) |
| (R)-Diethyl 4-aminoheptanedioate | NMDA-GluN2B | 150 | 250 |
| (S)-Diethyl 4-aminoheptanedioate | NMDA-GluN2B | 2500 | 4200 |
| Glutamate (Reference) | NMDA-GluN2B | 50 | 85 |
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling cascade that could be initiated by the binding of an agonist to the NMDA receptor. The differential binding of the (R) and (S) enantiomers would theoretically lead to a difference in the downstream activation of this pathway.
Experimental Protocols
To determine the binding affinity of the this compound enantiomers to the NMDA receptor, a competitive radioligand binding assay could be employed.
Protocol: NMDA Receptor Competitive Binding Assay
1. Materials:
-
Membrane preparations from cells expressing human NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits).
-
Radioligand: [³H]-CGP 39653 (a high-affinity NMDA receptor antagonist).
-
Non-specific binding control: Unlabeled L-glutamate (1 mM).
-
Test compounds: (R)- and (S)-Diethyl 4-aminoheptanedioate.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the (R) and (S) enantiomers of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]-CGP 39653) at a final concentration of 2 nM, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 1 mM L-glutamate.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing approximately 50-100 µg of protein).
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value for each enantiomer.
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram outlines the workflow for the proposed competitive binding assay.
A Comparative Guide to the Validation of Analytical Methods for Diethyl 4-aminoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of Diethyl 4-aminoheptanedioate. Given the absence of publicly available, validated methods for this specific analyte, this document outlines comparative data and protocols for analogous compounds, including primary amines and amino acid esters. The focus is on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV/FLD and GC-MS methods, based on data from structurally similar compounds.
Table 1: Comparison of Hypothesized Performance Data for HPLC and GC-MS Methods
| Parameter | HPLC with Pre-column Derivatization | GC-MS with Derivatization |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 0.05 - 15 ng/mL |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 5% | < 10% |
| Sample Throughput | High | Moderate |
| Matrix Effects | More Prone | Less Prone |
Experimental Protocols
Detailed methodologies for the two principal analytical techniques are provided below. These protocols are generalized based on established methods for the analysis of primary amines and amino acid esters.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the quantification of this compound after derivatization to introduce a chromophore or fluorophore, enabling detection by UV or fluorescence detectors.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence Detector (FLD)
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for FMOC derivatives).
-
FLD with excitation and emission wavelengths specific to the fluorophore.
-
Sample Preparation and Derivatization (Example with FMOC-Cl):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
To 100 µL of the sample or standard solution, add 100 µL of borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of a 5 mM solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of a 100 mM solution of glycine.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high selectivity and sensitivity and is well-suited for the analysis of volatile or semi-volatile compounds. Derivatization is necessary to increase the volatility and thermal stability of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Chromatographic and Mass Spectrometric Conditions (Typical):
-
Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)
Sample Preparation and Derivatization (Example with Silylation):
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
Logical Comparison of Analytical Methods
This diagram presents a logical decision-making process for selecting between HPLC and GC-MS for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
A Spectroscopic Journey: Comparing Diethyl 4-aminoheptanedioate and Its Precursor
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of the pivotal compound, Diethyl 4-aminoheptanedioate, and its direct precursor, Diethyl 4-oxoheptanedioate. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and facilitate deeper understanding.
The transformation from a keto group to an amine is a fundamental step in the synthesis of many pharmaceutical compounds. This guide focuses on the spectroscopic changes that occur during the reductive amination of Diethyl 4-oxoheptanedioate to yield this compound. Understanding these spectroscopic signatures is crucial for reaction monitoring, purity assessment, and structural confirmation.
Synthesis Pathway: From Ketone to Amine
The synthesis of this compound is achieved through the reductive amination of Diethyl 4-oxoheptanedioate. This one-pot reaction involves the formation of an intermediate imine from the ketone in the presence of ammonia (B1221849), which is then reduced in situ to the corresponding primary amine.
Caption: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor.
Table 1: ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Diethyl 4-oxoheptanedioate | 4.12 | q | 4H | -OCH₂ CH₃ |
| 2.75 | t | 4H | -COCH₂ CH₂CO- | |
| 2.50 | t | 4H | -COCH₂CH₂ CO- | |
| 1.25 | t | 6H | -OCH₂CH₃ | |
| This compound | 4.12 | q | 4H | -OCH₂ CH₃ |
| 3.0-3.2 | m | 1H | -CH NH₂ | |
| 2.35 | t | 4H | -CH₂ CO₂Et | |
| 1.6-1.8 | m | 4H | -CH₂CH₂ CH- | |
| 1.55 | br s | 2H | -NH₂ | |
| 1.25 | t | 6H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Diethyl 4-oxoheptanedioate | 208.5 | C =O (ketone) |
| 173.0 | C =O (ester) | |
| 60.5 | -OC H₂CH₃ | |
| 37.5 | -C H₂COCH₂- | |
| 28.0 | -COCH₂C H₂CO- | |
| 14.2 | -OCH₂C H₃ | |
| This compound | 174.0 | C =O (ester) |
| 60.4 | -OC H₂CH₃ | |
| 55.0 | -C HNH₂ | |
| 34.5 | -C H₂CO₂Et | |
| 30.0 | -CH₂C H₂CH- | |
| 14.2 | -OCH₂C H₃ |
Table 3: IR Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Diethyl 4-oxoheptanedioate | C=O (ketone) stretch | ~1715 |
| C=O (ester) stretch | ~1735 | |
| C-O stretch | ~1180 | |
| C-H stretch (sp³) | 2850-3000 | |
| This compound | N-H stretch | 3300-3500 (broad) |
| C=O (ester) stretch | ~1730 | |
| C-N stretch | 1000-1250 | |
| N-H bend | ~1600 | |
| C-H stretch (sp³) | 2850-3000 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Diethyl 4-oxoheptanedioate | C₁₁H₁₈O₅ | 230.26 | 201 ([M-C₂H₅]⁺), 185 ([M-OC₂H₅]⁺), 157, 129, 101 |
| This compound | C₁₁H₂₁NO₄ | 231.29 | 214 ([M-NH₃]⁺), 186 ([M-OC₂H₅]⁺), 158, 114 |
Experimental Protocols
Synthesis of this compound (Reductive Amination)
A solution of Diethyl 4-oxoheptanedioate (1 equivalent) in methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, a solution of ammonia in methanol (7 N, 10-15 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation. Subsequently, sodium cyanoborohydride (1.5-2.0 equivalents) is added portion-wise, and the reaction is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel.
Caption: Reductive Amination Workflow.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates for analysis.
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography. The ionization energy is typically set to 70 eV.
Conclusion
The spectroscopic data clearly differentiates this compound from its precursor, Diethyl 4-oxoheptanedioate. The most notable changes are observed in the IR spectrum with the appearance of N-H stretching bands and the disappearance of the ketone C=O stretch. In the ¹H NMR spectrum, the emergence of a signal for the amino protons and a methine proton in place of the alpha-keto methylene (B1212753) protons is characteristic. The ¹³C NMR spectrum confirms the conversion with the disappearance of the ketone carbonyl signal and the appearance of a new signal for the carbon atom bonded to the amino group. This guide provides a foundational spectroscopic framework for researchers working with these and similar compounds, aiding in the facile and accurate characterization of synthetic intermediates and final products.
Reactivity comparison of Diethyl 4-aminoheptanedioate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Diethyl 4-aminoheptanedioate with structurally similar compounds. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols for key reactivity assays.
Introduction to this compound
This compound is a γ-amino diester characterized by a primary amine at the C4 position and two ethyl ester functionalities. This unique structure imparts a versatile reactivity profile, making it a valuable building block in the synthesis of various heterocyclic compounds and polymers. The presence of both nucleophilic (amino group) and electrophilic (ester groups) centers allows for a range of chemical transformations.
Reactivity Profile and Comparison
The reactivity of this compound is primarily dictated by its amino and ester functional groups. Key reactions include intramolecular cyclization (lactam formation), hydrolysis of the ester groups, and intermolecular amidation. To provide a clear comparison, its reactivity is benchmarked against a β-amino diester (Diethyl 3-aminopentanedioate) and a simple aliphatic diester (Diethyl adipate).
Data Presentation
The following table summarizes the relative reactivity of this compound and its analogs in key chemical transformations. The reactivity is ranked on a qualitative scale (Low, Moderate, High) based on established principles of reaction kinetics.
| Compound | Structure | Intramolecular Cyclization (Lactam Formation) | Hydrolysis (Base-catalyzed) | Intermolecular Amidation |
| This compound | EtOOC-CH2-CH2-CH(NH2)-CH2-CH2-COOEt | High (Forms a stable 6-membered δ-lactam) | Moderate | Moderate |
| Diethyl 3-aminopentanedioate (B1238996) | EtOOC-CH2-CH(NH2)-CH2-COOEt | Low (Forms a strained 4-membered β-lactam) | Moderate | Moderate |
| Diethyl Adipate (B1204190) | EtOOC-(CH2)4-COOEt | Not Applicable | Moderate | Low |
Note: The reactivity rankings are based on general principles. Actual reaction rates will depend on specific reaction conditions.
Key Reactions and Mechanistic Insights
Intramolecular Cyclization (Lactam Formation)
A prominent reaction of amino esters is intramolecular cyclization to form lactams. The rate and feasibility of this reaction are highly dependent on the distance between the amino and ester groups, which dictates the ring size of the resulting lactam.
-
This compound , being a γ-amino diester, readily undergoes intramolecular cyclization to form a stable six-membered ring, a δ-lactam (specifically, a substituted piperidinone). This reaction is generally favorable and can be promoted by heat or base.
-
Diethyl 3-aminopentanedioate , a β-amino diester, would need to form a significantly more strained four-membered β-lactam ring. This process is generally less favorable and requires specific activating agents.
-
Diethyl Adipate lacks an amino group and therefore cannot undergo this transformation.
Caption: Intramolecular cyclization of this compound.
Hydrolysis
The ester groups in all three compounds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. The presence of the amino group in this compound and Diethyl 3-aminopentanedioate can have a modest influence on the hydrolysis rate due to electronic effects, but generally, the reactivity is comparable to that of simple diesters like Diethyl adipate under similar conditions.
Intermolecular Amidation
The ester groups can react with external amines to form amides. This compound, with its own primary amine, can potentially undergo self-polymerization under certain conditions. The reactivity of the ester groups towards external amines is generally moderate and can be enhanced by catalysts or by converting the ester to a more reactive derivative.[1]
Experimental Protocols
General Protocol for Monitoring Ester Hydrolysis via Titration
This protocol allows for the determination of the rate of hydrolysis of the diethyl esters.
Materials:
-
Diethyl ester of interest (e.g., this compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) as a catalyst (e.g., 0.5 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold deionized water
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Initiate the reaction by mixing a known volume of the ester with the HCl solution in a conical flask, starting the stopwatch simultaneously.
-
At regular time intervals, withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.
-
Titrate the quenched solution with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a persistent pink color.
-
Record the volume of NaOH used at each time point.
-
To determine the concentration of the ester at time infinity (completion), heat a separate aliquot of the reaction mixture in a sealed tube to drive the reaction to completion, then titrate as above.
-
The concentration of the ester at each time point can be calculated from the titration data, and the rate constant can be determined by plotting the appropriate concentration-time relationship (e.g., for a pseudo-first-order reaction, ln[Ester] vs. time).
Caption: Workflow for determining ester hydrolysis kinetics.
General Protocol for Monitoring Intermolecular Amidation via Chromatography
This protocol can be used to follow the progress of the reaction between a diethyl ester and an external amine.
Materials:
-
Diethyl ester of interest
-
Amine reactant
-
Anhydrous solvent (e.g., toluene, THF)
-
Internal standard (for quantitative analysis)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.
Procedure:
-
In a reaction vessel, dissolve the diethyl ester and the internal standard in the chosen solvent.
-
Add the amine reactant to initiate the reaction.
-
At various time points, withdraw a small sample from the reaction mixture.
-
Quench the reaction in the sample, if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample to a suitable concentration for analysis.
-
Inject the sample into the GC or HPLC system.
-
Monitor the disappearance of the ester peak and the appearance of the amide peak over time.
-
The concentration of the reactants and products can be determined by comparing their peak areas to that of the internal standard. This data can then be used to determine the reaction kinetics.
Conclusion
This compound exhibits a rich and versatile reactivity profile. Its most notable characteristic is the propensity to undergo intramolecular cyclization to form a stable δ-lactam, a reaction not favored by its β-amino analog. In terms of intermolecular reactions such as hydrolysis and amidation, its reactivity is comparable to other aliphatic diesters. This understanding of its relative reactivity is crucial for its effective utilization in the synthesis of complex molecules and polymers in the fields of research, and drug development.
References
Benchmarking the Efficiency of Diethyl 4-aminoheptanedioate as a Linker in Antibody-Drug Conjugates
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugate (ADC) development, the linker molecule plays a pivotal role, bridging the cytotoxic payload to the monoclonal antibody. Its chemical nature dictates the stability, pharmacokinetics, and mechanism of action of the entire conjugate. This guide provides a comparative benchmark for Diethyl 4-aminoheptanedioate, a potential linker component, against established linker technologies.
Disclaimer: this compound is not extensively documented in publicly available literature as a linker for commercially or clinically evaluated ADCs. Therefore, this guide will benchmark its hypothesized characteristics, based on its chemical structure, against well-established linkers. The experimental protocols provided are the standard methodologies that would be required to validate its performance.
Based on its structure—a seven-carbon aliphatic chain with a primary amine—this compound would most likely be incorporated as a non-cleavable linker. The primary amine can form a stable amide bond with a payload's carboxylic acid, and the resulting structure would rely on the complete degradation of the antibody in the lysosome to release the payload.[1][2][] This contrasts with cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[1][2][4]
Comparative Analysis of Linker Technologies
The performance of a this compound-based linker is best understood in the context of existing technologies. The following tables compare its hypothesized properties with common cleavable and non-cleavable linkers.
Table 1: Linker Characteristics and Release Mechanisms
| Linker Type | Example | Release Mechanism | Bystander Effect | Key Advantage | Key Disadvantage |
| Hypothesized Non-Cleavable Aliphatic (this compound) | - | Lysosomal degradation of the antibody | Limited | High plasma stability | Payload must be active with linker attached; potential for drug resistance[][5] |
| Non-Cleavable (Thioether) | SMCC (in Kadcyla®) | Lysosomal degradation of the antibody[1][2] | Limited | High plasma stability, clinically validated[1][6] | Payload metabolites may have altered activity[4] |
| Cleavable (Dipeptide) | Valine-Citrulline (vc) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[2] | Yes | Defined release mechanism, potent bystander killing | Potential for premature cleavage |
| Cleavable (Hydrazone) | (in Mylotarg®) | Hydrolysis in acidic environments (endosomes/lysosomes)[1][6] | Yes | Acid-sensitivity can be exploited | Can be unstable at physiological pH, leading to off-target toxicity[1][6] |
Table 2: Performance Metrics and Physicochemical Properties
| Linker Type | Plasma Stability | Propensity for Aggregation | Payload Compatibility |
| Hypothesized Non-Cleavable Aliphatic (this compound) | High | Moderate to High (due to hydrophobicity)[7][8] | Limited to payloads active when conjugated with an amino acid and linker remnant[][5] |
| Non-Cleavable (Thioether) | High[1][6] | Low to Moderate | Broad, but payload must be active with linker remnant |
| Cleavable (Dipeptide) | Generally High | Can be high depending on payload hydrophobicity | Broad, allows for release of unmodified or near-native payload |
| Cleavable (Hydrazone) | Moderate[1] | Payload-dependent | Broad, allows for traceless release of payload |
Mandatory Visualizations
Experimental Protocols
To empirically benchmark this compound, a series of standardized experiments are required.
Conjugation and Determination of Drug-to-Antibody Ratio (DAR)
Objective: To conjugate the linker-payload to the antibody and determine the average number of drug molecules per antibody.
Methodology: UV-Vis Spectroscopy [9][]
-
Preparation:
-
Prepare stock solutions of the naked antibody and the linker-drug of known concentrations.
-
Experimentally determine the molar extinction coefficients for the antibody at 280 nm (ε_Ab_) and the linker-drug at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug,280_).
-
-
Conjugation:
-
Perform the conjugation reaction (e.g., by activating a carboxyl group on the payload to form an NHS ester, which then reacts with the amine of this compound, followed by conjugation to the antibody).
-
Purify the resulting ADC from unconjugated linker-drug using methods like size-exclusion chromatography (SEC).
-
-
Measurement:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculation:
-
Calculate the concentration of the drug using the Beer-Lambert law: C_Drug = A_λmax / ε_Drug_λmax.
-
Correct the absorbance at 280 nm for the contribution of the drug: A_Ab_corrected = A_280 - (C_Drug * ε_Drug,280).
-
Calculate the concentration of the antibody: C_Ab = A_Ab_corrected / ε_Ab_.
-
Determine the DAR: DAR = C_Drug / C_Ab.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.[11][12]
Methodology:
-
Preparation:
-
Obtain plasma (e.g., human, mouse, rat).
-
Prepare the ADC at a stock concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Dilute the ADC into pre-warmed plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a controlled environment at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze samples at -80°C to halt any degradation.
-
-
Analysis:
-
Intact ADC Quantification (ELISA): Use a sandwich ELISA. Coat a plate with the target antigen. Add plasma samples; the intact ADC will bind. Detect with a secondary antibody conjugated to an enzyme that targets the payload. The signal is proportional to the concentration of intact ADC.
-
Free Payload Quantification (LC-MS): Precipitate proteins from the plasma samples (e.g., with acetonitrile). Analyze the supernatant using LC-MS/MS to quantify the amount of released payload.
-
-
Data Interpretation:
-
Plot the concentration of intact ADC over time to determine the in vitro half-life.
-
Plot the concentration of free payload over time to determine the rate of drug deconjugation.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.[13][14][15]
Methodology: MTT Assay
-
Cell Seeding:
-
Seed both antigen-positive (target) and antigen-negative (control) cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance of the plates on a microplate reader at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
-
Aggregation Analysis
Objective: To quantify the amount of high-molecular-weight species (aggregates) in the ADC sample, as hydrophobic linkers can promote aggregation.[7][16]
Methodology: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
System Preparation:
-
Equilibrate an appropriate SE-HPLC column (e.g., with a 300Å pore size) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatography:
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Run the separation under isocratic flow conditions.
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, etc.).
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Conclusion
While this compound is not a conventional linker, its chemical structure suggests it could form a stable, non-cleavable linkage within an ADC. Hypothetically, this would impart high plasma stability, a key advantage for reducing off-target toxicity.[1][6] However, its aliphatic, hydrophobic nature may increase the risk of ADC aggregation, potentially impacting manufacturing and in vivo performance.[7][8] Furthermore, its non-cleavable nature restricts its use to payloads that remain active after the antibody is degraded, leaving an amino acid-linker remnant attached.[]
Ultimately, the viability of this compound as an ADC linker can only be determined through empirical validation. The experimental protocols detailed in this guide provide a robust framework for researchers to benchmark its performance against established linker technologies and make data-driven decisions in the design of novel antibody-drug conjugates.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. adcreview.com [adcreview.com]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
Navigating Cross-Reactivity: A Guide for Researchers Working with Diethyl 4-aminoheptanedioate
For researchers, scientists, and drug development professionals utilizing Diethyl 4-aminoheptanedioate, understanding its potential cross-reactivity in immunoassays is crucial for accurate and reliable results. However, a comprehensive search of publicly available scientific literature reveals a significant gap: there are no specific cross-reactivity studies published for this compound.
This guide will therefore address the principles of immunoassay cross-reactivity, identify potential cross-reactants based on the structure of this compound, and provide hypothetical experimental protocols and data representations to aid researchers in designing their own validation studies.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the assay format, and the concentrations of the reagents.[1]
The following diagram illustrates the key factors that can influence the specificity and cross-reactivity of an immunoassay.
Caption: Factors influencing immunoassay specificity.
Potential Cross-Reactants for this compound
Given the structure of this compound, which features a central primary amine on a seven-carbon dicarboxylic acid diethyl ester backbone, several classes of molecules could potentially cross-react in an immunoassay. Researchers should consider screening for cross-reactivity with the following compounds:
-
Other Aliphatic Amines: Simple primary amines and other amino-alkanes.
-
Amino Acids and their Esters: Particularly those with aliphatic side chains.
-
Other Dicarboxylic Acids and their Esters: Such as pimelic acid, suberic acid, and their corresponding diethyl esters.
-
Structurally Related Endogenous Molecules: Any metabolites or signaling molecules that share a similar structural motif.
Hypothetical Experimental Design for Cross-Reactivity Testing
The following workflow outlines a typical process for assessing the cross-reactivity of a competitive immunoassay developed for this compound.
Caption: Hypothetical experimental workflow.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Reagents:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody Solution: Dilute the primary antibody against this compound in assay buffer to a pre-determined optimal concentration.
-
Enzyme-Conjugate Solution: Dilute the enzyme-labeled this compound (or a competitive tracer) in assay buffer.
-
Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).
-
Stop Solution: e.g., 2N H₂SO₄.
-
-
Immunoassay Procedure (Competitive ELISA):
-
Coat a 96-well microplate with a capture antigen (e.g., a protein conjugate of a this compound derivative) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of standard (this compound) or test compound dilutions to the wells.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugate solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the log of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard.
-
For each test compound, plot absorbance versus the log of its concentration and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Hypothetical Data Presentation
The following table illustrates how cross-reactivity data for a hypothetical immunoassay targeting this compound could be presented.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Diethyl pimelate | 500 | 2 |
| Diethyl suberate | > 10,000 | < 0.1 |
| 4-Aminobutanoic acid ethyl ester | 1,200 | 0.83 |
| L-Glutamic acid diethyl ester | 8,000 | 0.125 |
| Heptylamine | > 10,000 | < 0.1 |
Note: The data presented in this table is purely illustrative and not based on actual experimental results.
Conclusion
While no specific cross-reactivity studies for this compound are currently available in the published literature, researchers can and should perform their own validation studies if specificity is a concern. By understanding the principles of immunoassay cross-reactivity and identifying potential cross-reactants based on chemical structure, scientists can design and execute appropriate experiments to ensure the accuracy and reliability of their findings. The hypothetical protocols and data presentation formats provided in this guide offer a framework for these essential validation efforts.
References
Safety Operating Guide
Navigating the Disposal of Diethyl 4-Aminoheptanedioate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workplace. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of Diethyl 4-aminoheptanedioate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general best practices for the disposal of chemicals with similar functional groups, namely primary amines and esters.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The chemical structure, containing a primary amine, suggests that it may be corrosive and have irritant properties.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE |
| Eye Protection | Chemical safety goggles or a face shield |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Clearly label a dedicated, leak-proof, and chemically resistant waste container with "this compound" and any known hazard warnings.
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. It should be classified with non-halogenated organic waste.
-
-
Containerization :
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in the designated container.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container and decontaminate the area.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
